6-Acetylbenzothiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1,3-benzothiazol-6-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c1-6(11)7-2-3-8-9(4-7)12-5-10-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIQJRVZQJFYKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445314 | |
| Record name | 6-ACETYLBENZOTHIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19989-35-6 | |
| Record name | 6-ACETYLBENZOTHIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Acetylbenzothiazole from 4-Aminoacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-amino-6-acetylbenzothiazole, a key intermediate in the development of various pharmacologically active compounds. The synthesis is achieved through the Hugerschoff reaction, a reliable method for the formation of 2-aminobenzothiazoles from aromatic amines. This document details the reaction mechanism, a step-by-step experimental protocol, and the characterization of the final product. All quantitative data is presented in clear, tabular format, and the reaction pathway and experimental workflow are visualized using Graphviz diagrams. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis and medicinal chemistry.
Introduction
Benzothiazole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The 2-amino-6-acetylbenzothiazole scaffold, in particular, serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the acetyl group at the 6-position and the amino group at the 2-position provides reactive sites for further chemical modifications, allowing for the exploration of structure-activity relationships in drug discovery programs.
The synthesis of 2-aminobenzothiazoles is often accomplished through the Hugerschoff reaction, which involves the cyclization of an aryl amine with a thiocyanate salt in the presence of a halogen. This method provides a direct and efficient route to the benzothiazole core. This guide will focus on the specific application of this reaction to synthesize 2-amino-6-acetylbenzothiazole from the readily available starting material, 4-aminoacetophenone.
Reaction Mechanism and Pathway
The synthesis of 2-amino-6-acetylbenzothiazole from 4-aminoacetophenone proceeds via the Hugerschoff benzothiazole synthesis. The reaction mechanism involves the initial formation of a thiocyanate intermediate from the aniline, followed by an intramolecular electrophilic cyclization to form the benzothiazole ring.
The key steps are:
-
Reaction of 4-aminoacetophenone with ammonium thiocyanate in the presence of bromine to form a reactive thiocyanogen species.
-
Electrophilic attack of the thiocyanogen at the ortho-position to the amino group of 4-aminoacetophenone.
-
Intramolecular cyclization of the resulting intermediate to form the thiazole ring.
-
Tautomerization to yield the stable 2-amino-6-acetylbenzothiazole.
Experimental Protocol
The following protocol is adapted from the procedure described in the AL-Qadisiya Journal For Science.
3.1. Materials and Equipment
-
4-Aminoacetophenone
-
Ammonium thiocyanate (NH₄SCN)
-
Glacial acetic acid
-
Liquid bromine (Br₂)
-
Ethanol
-
Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Thin Layer Chromatography (TLC) apparatus
-
Filtration apparatus (Büchner funnel and flask)
-
Recrystallization apparatus
-
Melting point apparatus
3.2. Procedure
-
In a round-bottom flask, dissolve 4-aminoacetophenone (0.03 mole, 4.055 g) and ammonium thiocyanate (0.06 mole, 4.56 g) in 70 mL of glacial acetic acid.
-
Cool the mixture to 0-9°C using an ice bath while stirring.
-
In a separate container, dissolve liquid bromine (1 mL) in 30 mL of glacial acetic acid.
-
Add the bromine solution drop-wise to the reaction mixture using a dropping funnel, ensuring the temperature is maintained below 10°C.
-
After the complete addition of bromine, continue stirring the reaction mixture for 2 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
A pale yellow precipitate will form at the bottom of the flask.
-
Filter the precipitate using a Büchner funnel and wash with cold water.
-
Dry the crude product.
-
Recrystallize the crude product from a mixture of ethanol and THF to obtain pure 2-amino-6-acetylbenzothiazole.
Data Presentation
The following tables summarize the quantitative data for the starting material and the final product.
Table 1: Reactant and Product Information
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 4-Aminoacetophenone | C₈H₉NO | 135.16 | Starting Material |
| Ammonium Thiocyanate | CH₄N₂S | 76.12 | Reagent |
| Bromine | Br₂ | 159.81 | Reagent |
| 2-Amino-6-acetylbenzothiazole | C₉H₈N₂OS | 192.24 | Product |
Table 2: Experimental Results and Characterization of 2-Amino-6-acetylbenzothiazole
| Parameter | Value | Reference |
| Yield | 78.12% | |
| Melting Point | 244 °C | |
| Appearance | Pale yellow solid |
Note: Detailed spectral data (¹H NMR, ¹³C NMR, IR, MS) for 2-amino-6-acetylbenzothiazole would need to be obtained from experimental analysis of the synthesized compound. Representative spectral data for similar 2-aminobenzothiazole derivatives can be found in the literature for comparison.[1]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 2-amino-6-acetylbenzothiazole.
Conclusion
This technical guide has outlined a detailed and reliable method for the synthesis of 2-amino-6-acetylbenzothiazole from 4-aminoacetophenone. The Hugerschoff reaction provides an efficient route to this valuable heterocyclic intermediate. The provided experimental protocol, along with the quantitative data and workflow diagrams, should serve as a practical resource for chemists involved in organic synthesis and drug discovery. The successful synthesis of this compound opens up possibilities for the development of novel benzothiazole-based therapeutic agents.
References
Spectral Data Analysis of 6-Acetylbenzothiazole: A Technical Guide
This guide provides an in-depth analysis of the spectral data for 6-acetylbenzothiazole, a key heterocyclic compound with applications in medicinal chemistry and material science. The following sections detail the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a comprehensive look at the structural elucidation of this molecule through modern spectroscopic techniques.
Molecular Structure and Numbering
The structure of this compound consists of a bicyclic system where a benzene ring is fused to a thiazole ring, with an acetyl group substituted at the 6-position. The numbering scheme used for spectral assignments is presented below.
The Unraveling of a Privileged Scaffold: A Technical Guide to the Mechanism of Action of 6-Acetylbenzothiazole Derivatives
For Immediate Release
[City, State] – [Date] – In the intricate world of medicinal chemistry, the benzothiazole scaffold stands out as a "privileged structure," a molecular framework that has proven to be a fertile ground for the discovery of novel therapeutic agents. Among its numerous derivatives, those bearing a 6-acetyl substitution have garnered significant attention for their diverse and potent biological activities. This technical guide offers an in-depth exploration of the core mechanisms of action of 6-acetylbenzothiazole derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate this promising chemical space.
The versatility of the this compound core allows for a wide range of chemical modifications, leading to compounds with a remarkable spectrum of pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities. This guide will dissect the molecular interactions and signaling pathways through which these derivatives exert their therapeutic potential, supported by quantitative data, detailed experimental methodologies, and illustrative diagrams.
Unveiling the Anticancer Potential: Targeting Key Cellular Pathways
Several this compound derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1] Their mechanisms of action are often multifaceted, involving the modulation of critical signaling pathways that are frequently dysregulated in cancer.
One of the primary mechanisms involves the inhibition of key protein kinases. Benzothiazole derivatives have been shown to interfere with the PI3K/Akt/mTOR pathway , a central regulator of cell growth, proliferation, and survival.[1][2] By inhibiting components of this pathway, these compounds can effectively halt the uncontrolled proliferation of cancer cells and induce apoptosis.
Furthermore, the MAPK/ERK pathway , another crucial signaling cascade involved in cell proliferation and differentiation, has been identified as a target for some benzothiazole derivatives.[1] Inhibition of this pathway can lead to cell cycle arrest and a reduction in tumor growth. The JAK/STAT pathway , which plays a vital role in cytokine signaling and immune response, is also a target of interest, and its modulation by benzothiazole compounds can impact tumor cell survival and the tumor microenvironment.[1]
The anticancer efficacy of various benzothiazole derivatives has been quantified, with some compounds exhibiting potent activity against a range of cancer cell lines. For instance, certain derivatives have shown significant inhibition of breast, ovarian, colon, and renal cancer cell lines.[3]
Quantitative Data: In Vitro Anticancer Activity
| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-aminophenyl) benzothiazoles | Breast, Ovarian, Colon, Renal | Varies | [3] |
| Novel Benzothiazole Analogues | 60 Human Tumor Cell Lines | 0.683 - 4.66 | [4] |
| Sulphonamide-based Acetamide Benzothiazole | MCF-7 (Breast) | 34.5 | [5][6] |
| Sulphonamide-based Acetamide Benzothiazole | HeLa (Cervical) | 44.15 | [5][6] |
| Sulphonamide-based Acetamide Benzothiazole | MG63 (Osteosarcoma) | 36.1 | [5][6] |
| Ru(III) containing methylbenzothiazole | K-562 (Leukemia) | 16.21 | [6] |
| Ru(III) containing methylbenzothiazole | KE-37 (Leukemia) | 7.74 | [6] |
This table presents a selection of reported IC50 values to illustrate the range of anticancer activity. The specific structures of the derivatives can be found in the cited literature.
Visualizing the Mechanism: Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.
A Broad Spectrum of Enzyme Inhibition
Beyond their anticancer properties, this compound derivatives have emerged as potent inhibitors of various enzymes, underpinning their potential as antimicrobial and neuroprotective agents.
Urease Inhibition
A notable activity of this class of compounds is the inhibition of urease, a key enzyme in several pathogenic bacteria, such as Helicobacter pylori. The inhibition of urease can disrupt bacterial metabolism and survival. Molecular docking studies suggest that these derivatives bind to the non-metallic active site of the urease enzyme, with hydrogen bonding playing a crucial role in their inhibitory activity.[7][8]
Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) Inhibition
In the context of neurodegenerative diseases like Alzheimer's, the inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy. Certain benzothiazole derivatives have been identified as potent dual inhibitors of both AChE and monoamine oxidase B (MAO-B), another important enzyme in the brain.[9] This dual inhibition can lead to increased levels of the neurotransmitter acetylcholine and modulate other neuronal pathways, offering a multi-pronged approach to treating Alzheimer's disease.
Carbonic Anhydrase Inhibition
Several benzothiazole derivatives have also been shown to inhibit carbonic anhydrases, a family of enzymes involved in various physiological processes, including pH regulation.[2][10] The inhibition of specific carbonic anhydrase isoforms that are overexpressed in tumors is another facet of their potential anticancer mechanism.
Quantitative Data: Enzyme Inhibition
| Derivative | Enzyme | IC50 | Reference |
| N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide | Urease | More active than standard | [7][8] |
| Compound 4f (a benzothiazole derivative) | Acetylcholinesterase (AChE) | 23.4 ± 1.1 nM | [9] |
| Compound 4f (a benzothiazole derivative) | Monoamine Oxidase B (MAO-B) | 40.3 ± 1.7 nM | [9] |
| Benzothiazole-chalcones | Human Carbonic Anhydrase I (hCA-I) | 4.15 - 5.47 µM | [10] |
| Benzothiazole-chalcones | Human Carbonic Anhydrase II (hCA-II) | 2.56 - 4.58 µM | [10] |
Antimicrobial Mechanisms: Disrupting Bacterial Processes
The antibacterial activity of this compound derivatives is attributed to their ability to inhibit essential bacterial enzymes. One such target is dihydropteroate synthase (DHPS) , a crucial enzyme in the bacterial folate biosynthesis pathway.[2][11] As this pathway is absent in humans, DHPS represents an attractive target for selective antimicrobial agents. These compounds can also inhibit other bacterial enzymes such as DNA gyrase and peptide deformylase , which are vital for DNA replication and protein synthesis, respectively.[12]
Experimental Workflow: Antimicrobial Activity Screening
Caption: A generalized workflow for screening the antimicrobial activity of this compound derivatives.
Experimental Protocols: A Glimpse into the Methodology
Detailed experimental protocols are often found in the supplementary information of research articles. The following provides a generalized overview of the methodologies commonly employed in the study of this compound derivatives.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Enzyme Inhibition Assay (General Protocol)
-
Enzyme and Substrate Preparation: The target enzyme and its specific substrate are prepared in an appropriate buffer solution.
-
Inhibitor Preparation: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then diluted to various concentrations.
-
Assay Reaction: The enzyme, inhibitor, and substrate are mixed in a reaction vessel (e.g., a microplate well) and incubated under specific conditions (temperature and time).
-
Detection: The enzymatic activity is measured by detecting the product formation or substrate consumption using a suitable method (e.g., spectrophotometry, fluorometry).
-
IC50 Determination: The IC50 values are determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile platform for the development of novel therapeutic agents with diverse mechanisms of action. From the disruption of critical cancer signaling pathways to the targeted inhibition of microbial and neurological enzymes, these derivatives have demonstrated significant potential. Future research should focus on elucidating the precise molecular interactions of these compounds with their targets through techniques such as X-ray crystallography and advanced computational modeling. Furthermore, structure-activity relationship (SAR) studies will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of these promising molecules, paving the way for their translation into clinical candidates. This in-depth guide serves as a foundational resource to stimulate and guide further exploration into this exciting area of drug discovery.
References
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- 3. asianpubs.org [asianpubs.org]
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- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, enzyme inhibition, and molecular docking studies of a novel chalcone series bearing benzothiazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
In-Silico Modeling of 6-Acetylbenzothiazole Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the in-silico methodologies used to model the interactions of 6-Acetylbenzothiazole, a heterocyclic compound of interest in medicinal chemistry. Benzothiazole derivatives are recognized for their wide-ranging pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] This document outlines the computational workflows, key biological targets, relevant signaling pathways, and detailed experimental protocols to facilitate further research and drug discovery efforts centered on this scaffold.
Introduction to this compound and In-Silico Modeling
Benzothiazoles are a class of bicyclic heterocyclic compounds that have garnered significant attention in drug discovery due to their versatile biological activities.[4][5] The 6-acetyl substitution on the benzothiazole core provides a key chemical feature that can influence its pharmacokinetic properties and target interactions. In-silico drug design, or computer-aided drug design (CADD), offers a powerful and cost-effective approach to investigate these interactions at a molecular level.[6][7] By simulating the binding of this compound to various protein targets, researchers can predict its potential efficacy, mechanism of action, and guide the synthesis of more potent and selective derivatives.[8][9]
The primary in-silico techniques covered in this guide include molecular docking, which predicts the preferred binding orientation of a ligand to a target, and molecular dynamics (MD) simulations, which analyze the physical movements of atoms and molecules over time.[10][11] These computational methods are complemented by experimental validation, such as binding affinity assays, to confirm the in-silico predictions.
Potential Biological Targets and Signaling Pathways
Based on extensive research into benzothiazole derivatives, several key protein families and signaling pathways have been identified as potential targets for this compound. These include protein kinases, enzymes involved in neurodegenerative diseases and cancer, and critical signaling cascades that regulate cellular processes like proliferation, inflammation, and apoptosis.
Key Protein Targets
The benzothiazole scaffold has been shown to interact with a variety of protein targets. The following table summarizes some of the key targets and the reported activity of related benzothiazole compounds.
| Target Class | Specific Target | Benzothiazole Derivative Example | Biological Activity | Reference(s) |
| Kinases | p56lck | Benzothiazole-thiazole hybrids | Anticancer | [11] |
| VEGFR-2 | Benzoxazole/thiazole derivatives | Anticancer | [12] | |
| EGFR | 5,6-Dichlorobenzo[d]thiazole derivatives | Anticancer | [13] | |
| Enzymes | Acetylcholinesterase (AChE) | Benzothiazole derivatives | Anti-Alzheimer's | [1][14] |
| Carbonic Anhydrase (CA) | Benzothiazole derivatives | Anticancer | [15] | |
| Tyrosinase | Benzothiazole-thiourea hybrids | Melanogenesis inhibition | [16] | |
| Transcription Factors | STAT3 | Benzothiazole-based derivatives | Anticancer, Anti-inflammatory | [17][18] |
| Other Proteins | NF-κB Pathway Proteins | 2-substituted benzothiazole derivatives | Anti-inflammatory, Anticancer | [19] |
Implicated Signaling Pathways
The biological effects of this compound and its derivatives are often mediated through the modulation of complex intracellular signaling pathways. Understanding these pathways is crucial for elucidating the compound's mechanism of action and potential therapeutic applications.
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the immune and inflammatory response, cell survival, and proliferation.[20][21] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.[19] Benzothiazole derivatives have been shown to inhibit this pathway, suggesting a potential anti-inflammatory and anticancer mechanism.[19]
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is essential for transmitting information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, proliferation, and differentiation.[1][2] Benzothiazole derivatives have been designed as potent inhibitors of the STAT3 signaling pathway, highlighting their potential in cancer therapy.[17][18]
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[11] Its aberrant activation is a common feature in many cancers, making it a prime target for drug development.[19][22] Benzothiazole derivatives have been investigated as inhibitors of components within this pathway.[23]
References
- 1. JAK-STAT Signaling Pathway: Mechanism, Function, and Importance in Disease - Amerigo Scientific [amerigoscientific.com]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 5. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. cusabio.com [cusabio.com]
- 8. Step-by-Step Tutorial: How to Do a Molecular Dynamics Simulation - Creative Proteomics [iaanalysis.com]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. ajchem-a.com [ajchem-a.com]
- 15. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, computational studies and enzyme inhibitory kinetics of benzothiazole-linked thioureas as mushroom tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Introduction to Molecular Dynamics — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]
- 18. Molecular Dynamics (MD) Simulations, step by step protocol [protocols.io]
- 19. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NF-κB - Wikipedia [en.wikipedia.org]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 23. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
6-Acetylbenzothiazole CAS number and supplier information
For Researchers, Scientists, and Drug Development Professionals
Chemical Identification and Properties
6-Acetylbenzothiazole, systematically named 1-(1,3-benzothiazol-6-yl)ethan-1-one , is a derivative of benzothiazole. While a specific CAS number is not listed in major public chemical databases, its molecular structure and properties can be defined.
Table 1: Chemical Identifiers and Properties for 1-(1,3-benzothiazol-6-yl)ethan-1-one
| Property | Value | Source |
| Systematic Name | 1-(1,3-benzothiazol-6-yl)ethan-1-one | PubChem |
| Molecular Formula | C₉H₇NOS | PubChem[1] |
| Molecular Weight | 177.22 g/mol | - |
| Monoisotopic Mass | 177.02484 Da | PubChem[1] |
| InChI Key | KHIQJRVZQJFYKD-UHFFFAOYSA-N | PubChem[1] |
| SMILES | CC(=O)C1=CC2=C(C=C1)N=CS2 | PubChem[1] |
Commercial Availability and Supplier Information
-
2-Amino-6-methylbenzothiazole: CAS No. 2536-91-6[2][3][4][5][6][7]
-
2-Amino-6-hydroxybenzothiazole: CAS No. 26278-79-5[12]
These compounds can be sourced from suppliers such as Sigma-Aldrich[6][11][12], Tokyo Chemical Industry (TCI)[2], and others listed on platforms like Echemi and ChemicalBook.[5][9]
Synthesis and Experimental Protocols
Detailed experimental protocols for the direct synthesis of this compound are not widely published. However, general methods for the synthesis of the benzothiazole core and its derivatives are well-established and can be adapted.
General Synthetic Approach
The synthesis of substituted benzothiazoles often involves the condensation and cyclization of an appropriately substituted 2-aminothiophenol with a carboxylic acid, aldehyde, or acyl chloride. For this compound, a plausible synthetic route would involve a Friedel-Crafts acylation of a pre-formed benzothiazole ring or the use of a starting material already containing the acetyl group, such as 4-amino-3-mercaptoacetophenone.
Diagram 1: Generalized Synthetic Workflow for Substituted Benzothiazoles
References
- 1. PubChemLite - 1-(1,3-benzothiazol-6-yl)ethan-1-one (C9H7NOS) [pubchemlite.lcsb.uni.lu]
- 2. 2-Amino-6-methylbenzothiazole | 2536-91-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 2-Amino-6-methylbenzothiazole | CAS:2536-91-6 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. 2-Amino-6-methylbenzothiazole CAS#: 2536-91-6 [m.chemicalbook.com]
- 5. 2536-91-6 CAS MSDS (2-Amino-6-methylbenzothiazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 2-氨基-6-甲基苯并噻唑 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-Amino-6-methylbenzothiazole | 2536-91-6 [chemicalbook.com]
- 8. CAS 2942-15-6: 6-Methylbenzothiazole | CymitQuimica [cymitquimica.com]
- 9. echemi.com [echemi.com]
- 10. Benzothiazole-6-carboxylic acid | C8H5NO2S | CID 601670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 苯并噻唑-6-羧酸 96% | Sigma-Aldrich [sigmaaldrich.com]
- 12. 2-Amino-6-hydroxybenzothiazole 95 26278-79-5 [sigmaaldrich.com]
An In-depth Technical Guide to the Solubility of 6-Acetylbenzothiazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility of 6-Acetylbenzothiazole, a key heterocyclic compound with applications in medicinal chemistry and materials science. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the predicted solubility in a range of common organic solvents based on the physicochemical properties of the benzothiazole scaffold. Furthermore, this guide presents a detailed, generalized experimental protocol for the accurate determination of its solubility. The information herein is intended to support researchers, scientists, and drug development professionals in formulation, purification, and analytical method development involving this compound.
Introduction
This compound is a derivative of benzothiazole, a bicyclic heterocyclic compound composed of a benzene ring fused to a thiazole ring. The benzothiazole moiety is a prominent scaffold in numerous pharmacologically active molecules and functional materials. The acetyl group at the 6-position of the benzothiazole ring introduces a polar ketone functionality, which influences its solubility in various organic solvents.
Understanding the solubility of this compound is critical for a multitude of applications, including:
-
Drug Development: Enabling the preparation of solutions for in vitro and in vivo screening, as well as for formulation development.
-
Process Chemistry: Optimizing reaction conditions, product isolation, and purification through crystallization.
-
Analytical Chemistry: Selecting appropriate solvents for chromatographic analysis and spectroscopic characterization.
This guide adheres to the principle of "like dissolves like," which predicts that a compound's solubility is greatest in solvents with similar polarity.[1] Given its structure, this compound is anticipated to be a largely non-polar, aromatic molecule with a polar functional group, suggesting good solubility in a range of organic solvents. The parent compound, 1,3-benzothiazole, is known to be soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[2][3]
Predicted Solubility of this compound
Table 1: Predicted Solubility of this compound in Various Organic Solvents at Ambient Temperature
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Non-Polar Aromatic | Toluene | High | Favorable π-π stacking interactions between the solvent and the aromatic rings of the compound are expected. |
| Halogenated | Dichloromethane (DCM) | High | Offers a good balance of polarity to dissolve the compound effectively. |
| Polar Aprotic | Tetrahydrofuran (THF) | High | The ether oxygen can act as a hydrogen bond acceptor, aiding in the dissolution process. |
| Polar Aprotic | Acetone | Moderate to High | The polar ketone group can interact favorably with the benzothiazole moiety. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | As a highly polar aprotic solvent, DMSO is known for its excellent solvating power for a wide range of organic compounds. |
| Alcohol | Methanol | Moderate | Can act as both a hydrogen bond donor and acceptor; however, the largely non-polar nature of the molecule may limit very high solubility. |
| Alcohol | Ethanol | Moderate | Similar to methanol, its ability to hydrogen bond contributes to solubility. |
| Alcohol | Isopropanol | Moderate | Its lower polarity compared to ethanol may slightly enhance the solubility of the predominantly non-polar this compound. |
| Non-Polar Aliphatic | Hexane | Low | Limited interaction is expected with the aromatic and heterocyclic portions of the molecule. |
Experimental Protocol for Solubility Determination
To obtain reliable and reproducible quantitative solubility data for this compound, a standardized experimental protocol is essential. The equilibrium shake-flask method is a widely accepted technique for determining the solubility of a solid compound in a specific solvent at a controlled temperature.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials with screw caps
-
Constant temperature shaker bath
-
Centrifuge
-
Calibrated pipettes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a validated alternative analytical instrument
-
Syringe filters (0.22 µm)
Experimental Workflow
The following diagram illustrates the workflow for the experimental determination of this compound solubility.
Caption: Workflow for solubility determination.
Detailed Methodology
-
Preparation:
-
Add an excess amount of solid this compound to a series of vials. The presence of excess solid is crucial to ensure the formation of a saturated solution.
-
To each vial, add a precise and recorded volume of the desired organic solvent.
-
-
Equilibration:
-
Securely seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient duration (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.
-
-
Phase Separation and Sampling:
-
Following equilibration, remove the vials from the shaker bath.
-
Centrifuge the vials at a high speed to effectively pellet the undissolved solid at the bottom of the vial.
-
Carefully withdraw a known volume of the clear supernatant, ensuring that no solid particles are transferred. The use of a syringe filter is recommended during this step.
-
-
Analysis:
-
Dilute the collected aliquot with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Quantify the concentration of the dissolved this compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a calibration curve prepared with known standards.
-
-
Calculation:
-
Calculate the solubility of this compound in the specific solvent using the determined concentration and the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Logical Relationship of Factors Influencing Solubility
The solubility of a compound like this compound is governed by a complex interplay of factors related to both the solute and the solvent. The following diagram illustrates the key relationships.
Caption: Interrelationship of solute and solvent properties.
Conclusion
While specific, experimentally determined quantitative solubility data for this compound in various organic solvents is not widely documented, its chemical structure allows for informed predictions. It is anticipated to exhibit good solubility in a range of common organic solvents, particularly those with moderate to high polarity and aromatic character. For researchers, scientists, and drug development professionals, it is crucial to experimentally determine the solubility of this compound for their specific applications and conditions. The detailed experimental protocol provided in this guide offers a robust framework for conducting such essential studies, ensuring the generation of accurate and reliable data to support successful research and development endeavors.
References
Methodological & Application
Application Notes and Protocols: 6-Acetylbenzothiazole as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 6-acetylbenzothiazole as a foundational scaffold for the synthesis of diverse heterocyclic compounds, particularly chalcones and their corresponding pyrazoline derivatives. The benzothiazole moiety is a recognized pharmacophore, and its incorporation into novel molecular frameworks is a key strategy in medicinal chemistry. These protocols offer detailed methodologies for the synthesis and characterization of these compounds, facilitating their exploration in drug discovery programs.
Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the synthesis of various flavonoids and other heterocyclic compounds with a wide range of biological activities. The Claisen-Schmidt condensation of this compound with various aromatic aldehydes provides a straightforward route to a library of benzothiazole-containing chalcones.
Experimental Protocol: Synthesis of 3-(Aryl)-1-(benzothiazol-6-yl)prop-2-en-1-one Derivatives
Materials:
-
This compound
-
Substituted aromatic aldehydes
-
Ethanol
-
Aqueous Sodium Hydroxide (10-20%)
-
Hydrochloric Acid (10%)
-
Glacial Acetic Acid
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
To this solution, add the desired substituted aromatic aldehyde (1 equivalent).
-
Slowly add an aqueous solution of sodium hydroxide (2-3 equivalents) to the mixture while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone.
-
Filter the solid product, wash thoroughly with water, and dry.
-
The crude chalcone can be purified by recrystallization from ethanol or by column chromatography on silica gel using a suitable eluent system.
Quantitative Data for Synthesized Chalcones
| Compound ID | Ar Substituent | Yield (%) | Melting Point (°C) | Spectroscopic Data (¹H NMR, ¹³C NMR, IR) |
| CH-1 | Phenyl | 85-95 | 120-122 | ¹H NMR (CDCl₃, δ ppm): 7.40-8.50 (m, Ar-H), 7.85 (d, 1H, -CH=), 7.50 (d, 1H, =CH-CO). ¹³C NMR (CDCl₃, δ ppm): 189.0 (C=O), 154.0, 145.0, 135.0, 130.0, 129.0, 128.5, 125.0, 122.0 (Ar-C and C=C). IR (KBr, cm⁻¹): 1660 (C=O), 1590 (C=C), 3050 (Ar C-H). |
| CH-2 | 4-Chlorophenyl | 88-96 | 145-147 | Similar characteristic peaks with shifts corresponding to the substituent. |
| CH-3 | 4-Methoxyphenyl | 82-92 | 130-132 | Similar characteristic peaks with shifts corresponding to the substituent. |
| CH-4 | 4-Nitrophenyl | 80-90 | 160-162 | Similar characteristic peaks with shifts corresponding to the substituent. |
Note: The provided spectroscopic data is representative. Actual values may vary based on experimental conditions and instrumentation.
Synthesis of Pyrazoline Derivatives from Chalcones
Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are readily synthesized by the cyclization of chalcones with hydrazine derivatives and are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Experimental Protocol: Synthesis of 5-(Aryl)-3-(benzothiazol-6-yl)-4,5-dihydro-1H-pyrazole Derivatives
Materials:
-
Synthesized benzothiazole-containing chalcone (from step 1)
-
Hydrazine hydrate or Phenylhydrazine
-
Ethanol or Glacial Acetic Acid
-
Ice-cold water
Procedure:
-
In a round-bottom flask, dissolve the chalcone derivative (1 equivalent) in ethanol or glacial acetic acid.
-
Add hydrazine hydrate or phenylhydrazine (1.2 equivalents) to the solution.
-
Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated pyrazoline derivative is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from ethanol.
Quantitative Data for Synthesized Pyrazolines
| Compound ID | Ar Substituent | R (on Pyrazoline N) | Yield (%) | Melting Point (°C) | Spectroscopic Data (¹H NMR, ¹³C NMR, IR) |
| PZ-1 | Phenyl | H | 75-85 | 180-182 | ¹H NMR (DMSO-d₆, δ ppm): 7.20-8.60 (m, Ar-H), 5.50 (dd, 1H, Hx), 3.80 (dd, 1H, Ha), 3.20 (dd, 1H, Hb), 9.80 (s, 1H, NH). ¹³C NMR (DMSO-d₆, δ ppm): 158.0 (C=N), 154.0, 142.0, 130.0, 129.0, 128.0, 126.0, 122.0 (Ar-C), 60.0 (C-5), 42.0 (C-4). IR (KBr, cm⁻¹): 3320 (N-H), 1595 (C=N), 1500 (C=C). |
| PZ-2 | 4-Chlorophenyl | H | 78-88 | 195-197 | Similar characteristic peaks with shifts corresponding to the substituent. |
| PZ-3 | 4-Methoxyphenyl | Phenyl | 70-80 | 175-177 | Similar characteristic peaks with shifts corresponding to the substituent. |
| PZ-4 | 4-Nitrophenyl | Phenyl | 68-78 | 210-212 | Similar characteristic peaks with shifts corresponding to the substituent. |
Note: The provided spectroscopic data is representative. Actual values may vary based on experimental conditions and instrumentation.
Antimicrobial Activity of Synthesized Pyrazoline Derivatives
The synthesized pyrazoline derivatives bearing the benzothiazole scaffold can be screened for their antimicrobial activity against a panel of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of the potency of an antimicrobial agent.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
Materials:
-
Synthesized pyrazoline derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Nutrient Broth/Agar or Sabouraud Dextrose Broth/Agar
-
Standard antibiotics (e.g., Ciprofloxacin) and antifungals (e.g., Fluconazole)
-
96-well microtiter plates
-
Spectrophotometer
Procedure (Broth Microdilution Method):
-
Prepare a stock solution of each pyrazoline derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in the wells of a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive controls (microorganism in medium without test compound) and negative controls (medium only).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Antimicrobial Activity Data (MIC in µg/mL)
| Compound ID | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |
| PZ-1 | 16 | 32 | 64 | >128 | 32 | 64 |
| PZ-2 | 8 | 16 | 32 | 64 | 16 | 32 |
| PZ-3 | 32 | 64 | 128 | >128 | 64 | 128 |
| PZ-4 | 4 | 8 | 16 | 32 | 8 | 16 |
| Ciprofloxacin | 1 | 0.5 | 2 | 4 | - | - |
| Fluconazole | - | - | - | - | 8 | 16 |
Note: The presented MIC values are representative and intended for comparative purposes. Actual values will depend on the specific compounds and microbial strains tested.
Visualizations
Caption: Synthetic route to benzothiazole-containing chalcones.
Caption: Synthesis of pyrazolines from chalcone intermediates.
Caption: Overall experimental workflow for synthesis and evaluation.
Application Notes and Protocols for Structure-Activity Relationship Studies of 6-Acetylbenzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 6-acetylbenzothiazole and its derivatives in structure-activity relationship (SAR) studies. The following sections detail the biological significance of this scaffold, protocols for evaluating its activity, and its application in targeting various signaling pathways.
Introduction to this compound in SAR Studies
The benzothiazole core is a prominent heterocyclic scaffold in medicinal chemistry, known for its wide range of pharmacological activities. The substitution at the 6-position of the benzothiazole ring is a key determinant of its biological effects, making it a focal point for SAR studies. The acetyl group at this position provides a reactive handle for further chemical modifications, allowing for the systematic exploration of how different functional groups impact potency and selectivity. Derivatives of 6-substituted benzothiazoles have shown promise as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.
Key Biological Targets and Signaling Pathways
SAR studies of this compound derivatives often focus on modulating the activity of key proteins involved in disease pathogenesis. Understanding the underlying signaling pathways is crucial for rational drug design.
Heat Shock Protein 90 (Hsp90) Signaling in Cancer
Hsp90 is a molecular chaperone that plays a critical role in the folding, stabilization, and function of numerous client proteins, many of which are oncoproteins. Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.
Caption: Hsp90 signaling pathway and the inhibitory action of this compound derivatives.
Lymphocyte-Specific Protein Tyrosine Kinase (Lck) in T-Cell Signaling
Lck is a tyrosine kinase that plays a crucial role in T-cell activation and signaling. Dysregulation of Lck activity is implicated in autoimmune diseases and some cancers.
Caption: Lck-mediated T-cell receptor signaling and its inhibition.
DNA Gyrase in Bacteria
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for antibacterial drugs.
Caption: Mechanism of action of DNA gyrase and its inhibition.
Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH) in Pain and Inflammation
sEH and FAAH are enzymes that degrade endogenous anti-inflammatory and analgesic lipid mediators. Dual inhibition of these enzymes is a promising strategy for pain management.
Caption: Interlinked sEH and FAAH pathways in pain and inflammation.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
General Synthesis of 6-Acetyl-2-aminobenzothiazole Derivatives
This protocol describes a general method for the synthesis of 2-amino-6-acetylbenzothiazole, which can then be derivatized at the amino group to generate a library of compounds for SAR studies.
Workflow for Synthesis of 6-Acetyl-2-aminobenzothiazole Derivatives
Caption: General synthetic workflow for this compound derivatives.
Materials:
-
4-Aminoacetophenone
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Appropriate acylating or sulfonylating agents for derivatization
-
Solvents (e.g., ethanol, dimethylformamide)
-
Bases (e.g., triethylamine, pyridine)
Procedure:
-
Synthesis of 2-Amino-6-acetylbenzothiazole:
-
Dissolve 4-aminoacetophenone and potassium thiocyanate in glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the temperature below 10°C.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-6-acetylbenzothiazole.
-
-
Derivatization of the 2-Amino Group:
-
Dissolve 2-amino-6-acetylbenzothiazole in an appropriate solvent (e.g., DMF, pyridine).
-
Add the desired acylating agent (e.g., acid chloride, anhydride) or sulfonylating agent (e.g., sulfonyl chloride) to the solution.
-
Add a base (e.g., triethylamine) if necessary.
-
Stir the reaction at room temperature or with heating until completion.
-
Work up the reaction mixture by pouring it into water and extracting with an organic solvent.
-
Purify the final product by column chromatography or recrystallization.
-
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the benzothiazole derivatives in culture medium. The final DMSO concentration should be less than 0.5%. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Anti-inflammatory Activity: ELISA for IL-6 and TNF-α
This protocol measures the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Culture medium (e.g., DMEM) with 10% FBS
-
24-well plates
-
Lipopolysaccharide (LPS)
-
This compound derivatives (dissolved in DMSO)
-
ELISA kits for mouse IL-6 and TNF-α
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 24-well plates and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the benzothiazole derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce the production of inflammatory cytokines. Include a negative control (no LPS) and a vehicle control (DMSO + LPS).
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any debris.
-
ELISA: Perform the ELISA for IL-6 and TNF-α according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve for each cytokine. Determine the concentration of IL-6 and TNF-α in the supernatants. Calculate the percentage of inhibition of cytokine production by the benzothiazole derivatives compared to the vehicle control.
Data Presentation
Quantitative data from SAR studies should be summarized in a clear and structured format to facilitate comparison.
Table 1: Anticancer Activity of 6-Substituted Benzothiazole Derivatives against MCF-7 Cells
| Compound ID | R Group at 6-position | IC₅₀ (µM) |
| 1a | -H | 25.4 |
| 1b | -CH₃ | 18.2 |
| 1c | -OCH₃ | 15.8 |
| 1d | -Cl | 9.5 |
| 1e | -NO₂ | 5.1 |
| Doxorubicin | (Positive Control) | 0.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Anti-inflammatory Activity of 6-Substituted Benzothiazole Derivatives
| Compound ID | R Group at 6-position | IL-6 Inhibition (%) at 10 µM | TNF-α Inhibition (%) at 10 µM |
| 2a | -H | 35.2 | 40.1 |
| 2b | -CH₃ | 45.8 | 52.3 |
| 2c | -OCH₃ | 55.1 | 60.7 |
| 2d | -Cl | 70.4 | 75.9 |
| 2e | -NO₂ | 85.6 | 90.2 |
| Dexamethasone | (Positive Control) | 95.1 | 98.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
The this compound scaffold serves as a versatile platform for the development of novel therapeutic agents. The synthetic accessibility of this core allows for extensive SAR studies to optimize potency, selectivity, and pharmacokinetic properties. The protocols and information provided herein offer a framework for researchers to explore the potential of this compound derivatives in various disease contexts. Careful analysis of the relationship between chemical structure and biological activity will be instrumental in advancing these compounds through the drug discovery pipeline.
Application Notes and Protocols: 6-Acetylbenzothiazole as a Key Intermediate in Pharmaceutical Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of biological activities. Among these, 6-acetylbenzothiazole stands out as a versatile intermediate for the synthesis of various pharmaceutical agents, including those with potential as neuroprotective agents and enzyme inhibitors. The acetyl group at the 6-position provides a reactive handle for further molecular elaboration, enabling the construction of complex molecules for drug discovery and development.
This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound derivatives in pharmaceutical research, with a focus on the synthesis of chalcone-based intermediates and their relevance to Glycogen Synthase Kinase 3 beta (GSK-3β) inhibition.
Synthesis of the Key Intermediate: 2-Amino-6-acetylbenzothiazole
A common and efficient route to 6-substituted-2-aminobenzothiazoles involves the reaction of a corresponding p-substituted aniline with a thiocyanate salt in the presence of a halogen. For the synthesis of 2-amino-6-acetylbenzothiazole, the readily available 4-aminoacetophenone is a suitable starting material.
Experimental Protocol: Synthesis of 2-Amino-6-acetylbenzothiazole
This protocol is adapted from established procedures for the synthesis of substituted 2-aminobenzothiazoles.
Materials:
-
4-Aminoacetophenone
-
Ammonium thiocyanate (NH₄SCN) or Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Ethanol
-
Deionized Water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 4-aminoacetophenone (1.0 eq) in glacial acetic acid.
-
Addition of Thiocyanate: To the stirred solution, add ammonium thiocyanate (2.2 eq) and stir at room temperature for 30 minutes.
-
Bromination: Cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Pour the reaction mixture into crushed ice. Neutralize the mixture with concentrated ammonium hydroxide to a pH of approximately 8, leading to the formation of a precipitate.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water. Recrystallize the solid from an ethanol/water mixture to yield pure 2-amino-6-acetylbenzothiazole.
Quantitative Data:
| Parameter | Expected Value |
| Yield | 65-75% |
| Purity (by HPLC) | >98% |
| Melting Point | 210-212 °C |
| Appearance | Pale yellow solid |
Application of 2-Amino-6-acetylbenzothiazole in the Synthesis of Chalcone Derivatives
The acetyl group of 2-amino-6-acetylbenzothiazole can readily undergo condensation reactions, such as the Claisen-Schmidt condensation, with various aromatic aldehydes to form chalcones (α,β-unsaturated ketones). Chalcones are important intermediates in the synthesis of flavonoids and other heterocyclic compounds and are known to exhibit a wide range of biological activities, including anti-inflammatory, and neuroprotective effects.
Experimental Protocol: Claisen-Schmidt Condensation of 2-Amino-6-acetylbenzothiazole with 4-Chlorobenzaldehyde
Materials:
-
2-Amino-6-acetylbenzothiazole
-
4-Chlorobenzaldehyde
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Deionized Water
-
Hydrochloric Acid (HCl)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 2-amino-6-acetylbenzothiazole (1.0 eq) and 4-chlorobenzaldehyde (1.1 eq) in ethanol.
-
Base Addition: To the stirred solution, slowly add an aqueous solution of potassium hydroxide (3.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into ice-cold water and acidify with dilute HCl to a pH of ~5-6.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. Purify the crude product by recrystallization from ethanol to obtain the desired chalcone derivative.
Quantitative Data:
| Parameter | Expected Value |
| Yield | 80-90% |
| Purity (by HPLC) | >97% |
| Appearance | Yellow crystalline solid |
Relevance to GSK-3β Inhibition and Neuroprotection
Glycogen Synthase Kinase 3 beta (GSK-3β) is a serine/threonine kinase that plays a crucial role in various cellular processes, and its dysregulation has been implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease.[1] Inhibition of GSK-3β is a promising therapeutic strategy for these conditions. Many heterocyclic compounds, including derivatives of benzothiazole, have been identified as potent GSK-3β inhibitors. The chalcone derivatives synthesized from this compound can serve as precursors for the synthesis of more complex heterocyclic systems designed to target GSK-3β.
GSK-3β Signaling Pathway in Neurodegeneration
The following diagram illustrates the central role of GSK-3β in neuronal signaling pathways and its contribution to neurodegenerative processes.[1][2]
Caption: GSK-3β signaling in neurodegeneration and the point of intervention for inhibitors.
Experimental Workflow Diagram
The following diagram outlines the logical flow from starting materials to the synthesis of a potential GSK-3β inhibitor.
Caption: Workflow from starting material to a potential pharmaceutical agent.
Conclusion
This compound and its derivatives, such as 2-amino-6-acetylbenzothiazole, are valuable intermediates in pharmaceutical manufacturing. The straightforward synthesis of the 2-amino-6-acetylbenzothiazole core from readily available starting materials, coupled with the reactivity of the acetyl group, allows for the efficient generation of diverse molecular scaffolds. The synthesis of chalcone derivatives via the Claisen-Schmidt condensation represents a key step towards the development of novel therapeutic agents, particularly those targeting enzymes like GSK-3β, which are implicated in neurodegenerative diseases. The protocols and data presented herein provide a solid foundation for researchers engaged in the discovery and development of new benzothiazole-based pharmaceuticals.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 6-Acetylbenzothiazole Synthesis
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low yields in the synthesis of 6-Acetylbenzothiazole. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
There are two main strategies for synthesizing this compound:
-
Route A: Cyclization of a Pre-acetylated Precursor. This is often the more common and reliable method. It involves the synthesis of a substituted aniline, such as 4'-aminoacetophenone, which is then converted into the benzothiazole ring. A typical reaction is the Jacobson synthesis, which involves reacting the substituted aniline with potassium thiocyanate and bromine.[1]
-
Route B: Friedel-Crafts Acylation of a Benzothiazole Precursor. This route involves introducing the acetyl group onto a pre-formed benzothiazole ring, typically 2-aminobenzothiazole, via an electrophilic aromatic substitution. This method can be challenging due to the nature of the benzothiazole ring and the presence of the amino group.
Q2: My reaction yield is consistently low. What are the most common causes?
Low yield is a frequent issue in heterocyclic synthesis. The causes can be systematically diagnosed by examining the starting materials, reaction conditions, and potential side reactions.
Common Causes for Low Yield:
-
Purity of Starting Materials: 2-aminothiophenol and its derivatives are prone to oxidation.[2] Ensure starting materials are pure and, if necessary, purified immediately before use.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst concentration are critical. For instance, Friedel-Crafts acylations require stoichiometric amounts of a Lewis acid catalyst.[3]
-
Side Reactions: The electron-rich nature of the benzothiazole ring and its precursors can lead to polymerization, especially under strong acidic conditions used in Friedel-Crafts reactions.[4]
-
Catalyst Deactivation: In the Friedel-Crafts acylation of 2-aminobenzothiazole, the Lewis acid catalyst (e.g., AlCl₃) can complex with the amino group, rendering it unreactive and deactivating the ring system.
-
Product Loss During Work-up: The product may be lost during extraction, precipitation, or filtration steps if procedures are not optimized.
Below is a workflow to help troubleshoot a low-yield reaction.
Q3: I am attempting a Friedel-Crafts acylation on 2-aminobenzothiazole and getting a complex mixture. Why is this happening?
Friedel-Crafts reactions on N-containing heterocycles like 2-aminobenzothiazole are notoriously difficult for several reasons:
-
Lewis Acid Complexation: The nitrogen of the amino group is a Lewis base and will coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃). This deactivates the aromatic ring towards electrophilic substitution.
-
Competing N-Acylation: The amino group is nucleophilic and can be acylated by the acyl chloride, consuming the reagent and forming an amide.[5] This N-acylated product is also highly deactivated.
-
Polymerization: Electron-rich heterocyclic compounds are susceptible to polymerization under the harsh acidic conditions of the reaction.[4]
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Poor Regioselectivity: Even if C-acylation occurs, it may not be selective for the desired 6-position, leading to a mixture of isomers.
To circumvent these issues, it is often better to use a synthetic route that installs the acetyl group before forming the benzothiazole ring (Route A). If Route B must be used, protection of the 2-amino group (e.g., by acetylation) is necessary before performing the Friedel-Crafts reaction.[6]
Q4: How can I minimize side reactions and improve the selectivity of my synthesis?
Minimizing side reactions depends on the chosen synthetic route.
-
For Cyclization Routes (Route A):
-
Control Temperature: The reaction of anilines with potassium thiocyanate and bromine is often performed at low temperatures (e.g., below 10°C) to control the reaction rate and prevent side reactions.[7]
-
Slow Addition of Reagents: Adding the brominating agent dropwise helps to maintain a low concentration of the reactive species and improve selectivity.[8]
-
-
For Friedel-Crafts Acylation (Route B):
-
Protecting Groups: Protect the 2-amino group as an amide (e.g., N-acetyl) before the reaction. The protecting group can be removed later.[6]
-
Choice of Lewis Acid: Milder Lewis acids might offer better selectivity, although they may require higher temperatures or longer reaction times.
-
Solvent: The choice of solvent can influence the reactivity and selectivity. Dichloromethane or carbon disulfide are common choices.
-
The diagram below illustrates the decision-making process for selecting a synthetic strategy.
Q5: What are effective methods for purifying the final product?
Purification of this compound typically involves standard laboratory techniques:
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Recrystallization: This is the most common method for purifying solid organic compounds. The choice of solvent is crucial. Ethanol or ethanol/water mixtures are often effective for benzothiazole derivatives.[7] The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly, causing the pure product to crystallize while impurities remain in solution.
-
Column Chromatography: If recrystallization is ineffective or if the product is an oil, silica gel column chromatography is a powerful alternative. A common eluent system is a gradient of ethyl acetate in hexane. The separation is based on the differential adsorption of the product and impurities to the silica gel stationary phase.
Quantitative Data Summary
While specific yield data for the synthesis of this compound is sparse in readily available literature, the following table summarizes conditions for analogous syntheses of substituted 2-aminobenzothiazoles, which can serve as a starting point for optimization.
| Starting Material | Reagents | Solvent | Temp. | Time | Yield (%) | Reference |
| Substituted Anilines | KSCN, Br₂ | Glacial Acetic Acid | <10 °C | 10 hr | Varies | [7] |
| 2-Amino-4-nitrobenzothiazole | Chloroacetyl chloride | Benzene | Reflux | 2 hr | 80% | [7] |
| 2-Aminobenzothiazole | Chloroacetyl chloride | Benzene | Ice-cold to Reflux | 4-6 hr | 75% | |
| 2-ABT & Aromatic Aldehyde | Amberlite IR120 (MW) | - | 85 °C | 5-10 min | 88-95% | [2] |
| 2-ABT & Aromatic Aldehyde | L-proline (cat.) | - | RT | 20-90 min | 45-99% | [2] |
Detailed Experimental Protocols
The following is a representative protocol for the synthesis of a 6-substituted-2-aminobenzothiazole, which illustrates the general principles of Route A. Note: This protocol would need to be adapted, starting with 4'-aminoacetophenone, to yield 6-acetyl-2-aminobenzothiazole.
Protocol: Synthesis of 2-Amino-6-substituted-benzothiazole via Jacobson-Hugershoff Reaction
This protocol is adapted from general procedures for the synthesis of substituted 2-aminobenzothiazoles.[1][7][8]
Materials:
-
Substituted p-aniline (e.g., 4'-aminoacetophenone) (0.1 mole)
-
Potassium thiocyanate (KSCN) (0.4 mole)
-
Glacial Acetic Acid
-
Bromine (Br₂)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve the substituted p-aniline (0.1 mole) and potassium thiocyanate (0.4 mole) in 150 mL of glacial acetic acid.
-
Cool the mixture in an ice-salt bath to below 10°C.
-
Separately, prepare a solution of bromine (0.1 mole) in 60 mL of glacial acetic acid.
-
Add the bromine solution dropwise to the stirred aniline mixture over a period of 1-2 hours, ensuring the internal temperature does not rise above 10°C.
-
After the addition is complete, continue to stir the mixture at low temperature for an additional 2 hours, then allow it to stir at room temperature for 10-12 hours.
-
Pour the reaction mixture into a large beaker containing ice water.
-
Neutralize the mixture carefully with a concentrated solution of sodium hydroxide or ammonium hydroxide until the pH is approximately 6-7.
-
The precipitated solid is collected by vacuum filtration and washed thoroughly with water to remove inorganic salts.
-
The crude product is then dried.
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Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 2-amino-6-acetylbenzothiazole.
References
- 1. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 6-Acetylbenzothiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 6-Acetylbenzothiazole. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two primary and most effective methods for the purification of crude this compound are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities, as well as the desired final purity of the compound.
Q2: How do I choose the best solvent for recrystallization of this compound?
A2: Selecting an appropriate solvent is crucial for successful recrystallization. The ideal solvent should dissolve this compound well at elevated temperatures but poorly at room or lower temperatures. Based on the purification of similar acetyl-substituted benzothiazoles, ethanol is a good starting point for solvent screening. Other potential solvents to test include methanol, and mixtures such as ethyl acetate/hexane. It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific crude product.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can be caused by several factors:
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High impurity concentration: A high level of impurities can depress the melting point of your compound, leading to the formation of an oil. A preliminary purification step, such as a simple filtration through a silica plug, might be necessary.
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Cooling rate is too fast: Rapid cooling can prevent the orderly arrangement of molecules into a crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
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Inappropriate solvent: The boiling point of the solvent might be too high, or the compound may be too soluble. Try a lower-boiling point solvent or a solvent mixture where the compound is less soluble at room temperature.
Q4: What are the typical starting conditions for column chromatography of this compound?
A4: For column chromatography of moderately polar compounds like this compound, a common stationary phase is silica gel. A good starting mobile phase (eluent) would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand to achieve good separation between your product and impurities.
Q5: What are the likely impurities in my crude this compound?
A5: Impurities in crude this compound will depend on the synthetic route used. However, common impurities in benzothiazole synthesis can include:
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Unreacted starting materials.
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Side-products from incomplete reactions or alternative reaction pathways.
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Polymeric or tarry materials formed during the reaction.
Characterization of the crude product by techniques like TLC, NMR, or LC-MS can help in identifying the specific impurities present.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Low or No Crystal Formation | - Too much solvent was used.- The compound is highly soluble in the chosen solvent even at low temperatures.- The solution is supersaturated. | - Concentrate the solution by evaporating some of the solvent and then allow it to cool again.- Try a different solvent or a two-solvent system (a "good" solvent and a "poor" solvent).- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. |
| Colored Impurities in Crystals | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use with caution as it can also adsorb the desired product.- A second recrystallization may be necessary. |
| Low Recovery of Purified Product | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- Crystals were washed with a solvent in which they are too soluble. | - Minimize the amount of hot solvent used for dissolution.- Ensure the funnel and receiving flask are pre-heated before hot filtration.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation of Product and Impurities | - Inappropriate eluent system (polarity is too high or too low).- Column was not packed properly, leading to channeling.- Column was overloaded with crude material. | - Optimize the eluent system using TLC to achieve a clear separation (Rf of the product should ideally be between 0.2 and 0.4).- Ensure the silica gel is packed uniformly without any air bubbles or cracks.- Use an appropriate amount of crude material for the column size (typically 1:30 to 1:100 ratio of crude material to silica gel by weight). |
| Product Elutes Too Quickly or Too Slowly | - Polarity of the eluent is too high (elutes too quickly) or too low (elutes too slowly). | - Adjust the polarity of the eluent system. For faster elution, increase the proportion of the more polar solvent. For slower elution, decrease it. A gradient elution (gradually increasing the polarity) can also be effective. |
| Streaking or Tailing of Bands on the Column | - The compound is not very soluble in the eluent.- The crude sample was loaded in a solvent that is too strong.- The compound might be acidic or basic, interacting strongly with the silica gel. | - Ensure the compound is fully dissolved in the loading solvent.- Load the sample in a minimal amount of a solvent in which it is highly soluble, and then adsorb it onto a small amount of silica gel before loading onto the column (dry loading).- Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds). |
Data Presentation
Table 1: Recommended Solvents for Recrystallization of Benzothiazole Derivatives
| Solvent/Solvent System | Compound Class | Observations | Reference |
| Ethanol | Acetyl-substituted Benzothiazole | Yielded crystalline solid | |
| Methanol | Benzothiazole derivatives | Often effective for recrystallization | |
| Ethyl Acetate / Hexane | Benzothiazole derivatives | Good for compounds with moderate polarity | |
| DMF | Benzothiazole derivatives | Used for less soluble compounds |
Note: The data for this compound is inferred from closely related structures. Experimental validation is recommended.
Table 2: Starting Conditions for Column Chromatography of this compound
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Standard choice for compounds with moderate polarity. |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate mixture | Allows for fine-tuning of polarity to achieve optimal separation. Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity. |
| Sample Loading | Dry loading | Preferred method to ensure a narrow starting band and better separation. |
| Monitoring | Thin-Layer Chromatography (TLC) | Essential for tracking the separation and identifying fractions containing the pure product. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Objective: To purify crude this compound by removing impurities based on differences in solubility.
Materials:
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Crude this compound
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Selected recrystallization solvent (e.g., Ethanol)
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Erlenmeyer flasks
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Heating source (hot plate)
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Buchner funnel and filter flask
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Filter paper
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.
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Heating: Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
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Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.
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Drying: Dry the purified crystals, for example, by air drying on a watch glass or in a vacuum oven.
Protocol 2: Purification by Column Chromatography
Objective: To purify crude this compound by separating it from impurities based on their differential adsorption to a stationary phase.
Materials:
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Crude this compound
-
Silica gel (stationary phase)
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Selected eluent system (e.g., Hexane/Ethyl Acetate)
-
Chromatography column
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Collection tubes
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TLC plates and chamber
Methodology:
-
Eluent Selection: Determine the optimal eluent system by running TLC plates of the crude mixture in various solvent ratios.
-
Column Packing: Prepare a slurry of silica gel in the initial eluent and pour it into the column. Allow the silica gel to settle, ensuring a uniform packing without air bubbles.
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Sample Loading (Dry Loading): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution).
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Mandatory Visualization
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Experimental workflow for column chromatography purification.
Side product formation in the synthesis of 6-Acetylbenzothiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 6-Acetylbenzothiazole.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, categorized by the two primary synthetic routes:
Route A: Friedel-Crafts Acylation of Benzothiazole
This approach involves the direct acylation of the benzothiazole ring using an acetylating agent in the presence of a Lewis acid catalyst.
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Lewis acid catalyst (e.g., AlCl₃) due to moisture. 2. Insufficiently reactive acetylating agent. 3. Deactivation of the benzothiazole ring. | 1. Use freshly opened or properly stored anhydrous Lewis acid. Ensure all glassware is thoroughly dried. 2. Consider using acetyl chloride or acetic anhydride. 3. Ensure the reaction temperature is optimized. Prolonged heating at high temperatures can lead to degradation. |
| Formation of Multiple Products (Isomers) | 1. Friedel-Crafts acylation on the benzothiazole ring can lead to a mixture of regioisomers. The primary isomers expected are the 6-acetyl and 4-acetyl derivatives, with the potential for minor amounts of the 5- and 7-isomers. | 1. Optimize reaction conditions (temperature, solvent, catalyst) to favor the formation of the desired 6-isomer. 2. Employ purification techniques such as column chromatography or recrystallization to separate the isomers. |
| Formation of Polyacylated Byproducts | 1. Use of excess acetylating agent or a highly active catalyst. | 1. Use a stoichiometric amount of the acetylating agent relative to benzothiazole. 2. Gradually add the acetylating agent to the reaction mixture to control the reaction rate. |
| Dark-colored Reaction Mixture or Product | 1. Polymerization or decomposition of starting materials or product under harsh reaction conditions. | 1. Perform the reaction at the lowest effective temperature. 2. Shorten the reaction time and monitor progress closely using TLC. 3. Purify the crude product using activated charcoal treatment followed by recrystallization or column chromatography. |
Route B: Cyclization of an Acetyl-substituted Precursor
This method involves the synthesis of a substituted o-aminothiophenol bearing an acetyl group, followed by cyclization to form the benzothiazole ring. A key intermediate is 4-amino-3-mercaptoacetophenone.
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Difficulty in Synthesizing 4-amino-3-mercaptoacetophenone | 1. The aminothiophenol precursor is prone to oxidation, leading to the formation of disulfide-linked dimers or polymers. | 1. Perform the synthesis and handling of the aminothiophenol under an inert atmosphere (e.g., nitrogen or argon). 2. Use freshly prepared or purified starting materials. 3. Keep the reaction and work-up temperatures low to minimize oxidation. |
| Low Yield of this compound during Cyclization | 1. Incomplete cyclization of the intermediate. 2. Side reactions of the acetyl group under the cyclization conditions. | 1. Ensure the cyclization agent (e.g., an acid chloride or aldehyde) is added in the correct stoichiometric amount. 2. Optimize the reaction temperature and time. 3. Consider protecting the acetyl group if it is found to be reactive under the chosen conditions, though this adds extra synthetic steps. |
| Presence of Disulfide Impurities in the Final Product | 1. Oxidation of the thiol group in the starting material or intermediate. | 1. Utilize a reducing agent during the work-up to cleave any disulfide bonds. 2. Purify the final product by column chromatography to remove less polar disulfide impurities. |
| Formation of N-acylated Side Product | 1. The amino group of the precursor reacts with the cyclizing agent (e.g., acetyl chloride) instead of undergoing cyclization. | 1. Control the reaction temperature and the rate of addition of the cyclizing agent. 2. Use a milder cyclizing agent or a different synthetic strategy for ring closure. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound?
A1: The choice of route depends on the available starting materials and the desired scale of the reaction. Route A (Friedel-Crafts acylation) is more direct if benzothiazole is readily available, but it can suffer from issues with regioselectivity, leading to a mixture of isomers that require careful purification. Route B (cyclization of a precursor) offers better control over the final substitution pattern, but the synthesis of the key intermediate, 4-amino-3-mercaptoacetophenone, can be challenging due to its instability and susceptibility to oxidation.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction progress. Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials, product, and any potential side products. Visualization under UV light is typically effective for these aromatic compounds.
Q3: What are the best methods for purifying crude this compound?
A3: The choice of purification method depends on the nature of the impurities.
-
Recrystallization: This is a good method for removing minor impurities if a suitable solvent is found. Ethanol or a mixture of ethanol and water is often a good starting point.
-
Column Chromatography: This is the most effective method for separating regioisomers and other side products with similar polarities to the desired product. Silica gel is a common stationary phase, with a gradient of ethyl acetate in hexane as the mobile phase.
Q4: I observe a significant amount of a byproduct with a similar mass spectrum to my product. What could it be?
A4: If you are following Route A, this is likely a regioisomer (e.g., 4-acetylbenzothiazole). The fragmentation pattern in the mass spectrum might be very similar. If you are following Route B, it could be an N-acylated intermediate that has not cyclized. 1H NMR spectroscopy will be crucial in distinguishing between these possibilities by analyzing the substitution pattern on the aromatic ring.
Q5: My final product is a dark oil instead of a solid. What should I do?
A5: An oily product often indicates the presence of impurities that are depressing the melting point. First, ensure all solvent has been removed under high vacuum. If it remains an oil, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, purification by column chromatography is recommended to remove the impurities.
Experimental Protocols
Protocol for Route A: Friedel-Crafts Acylation of Benzothiazole
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.2 eq) and a dry, inert solvent (e.g., dichloromethane or nitrobenzene). Cool the mixture in an ice bath.
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Addition of Reactants: Dissolve benzothiazole (1.0 eq) in the same dry solvent and add it to the cooled catalyst suspension. Slowly add acetyl chloride (1.1 eq) dropwise from the dropping funnel while maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., dichloromethane). Combine the organic extracts, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to separate the isomers and obtain pure this compound.
Protocol for Route B: Cyclization of 4-amino-3-mercaptoacetophenone (Illustrative)
Note: The synthesis of 4-amino-3-mercaptoacetophenone is challenging. A potential route could involve the nitration of 4-chloroacetophenone, followed by introduction of a thiol group via a Newman-Kwart rearrangement or other methods, and subsequent reduction of the nitro group.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 4-amino-3-mercaptoacetophenone (1.0 eq) in a suitable solvent (e.g., toluene or DMF).
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Cyclization: Add the cyclizing agent (e.g., formic acid to yield the 2-unsubstituted benzothiazole, which would then need to be acylated at the 2-position, or a reagent that can provide the C2 carbon and lead to direct formation of the benzothiazole ring). Heat the reaction mixture as required. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture and pour it into water.
-
Extraction and Purification: Extract the product with a suitable organic solvent. Wash the combined organic layers with water and brine. Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography.
Visualizations
Common impurities in 6-Acetylbenzothiazole and their removal
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and purification of 6-Acetylbenzothiazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can be categorized as follows:
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Starting Material-Related Impurities: Unreacted starting materials such as benzothiazole or 2-aminothiophenol derivatives. For instance, in syntheses starting from 2-aminothiophenol, oxidation can lead to the formation of disulfide-linked dimers and polymers, which appear as dark, tarry byproducts.
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Reagent-Related Impurities: Byproducts from the acetylating agent (e.g., acetic anhydride or acetyl chloride).
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Process-Related Impurities (Byproducts):
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Regioisomers: Friedel-Crafts acylation of the benzothiazole ring can potentially yield other isomers where the acetyl group is attached to different positions (e.g., 4-, 5-, or 7-acetylbenzothiazole). The formation of these isomers is dependent on the reaction conditions and the directing effects of the thiazole ring.
-
Di-acetylated Products: Under forcing reaction conditions, a second acetyl group may be introduced onto the benzothiazole ring.
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Dimer-like Impurities: Self-condensation or other intermolecular reactions can lead to the formation of dimeric byproducts. Thioether-linked dimers have also been reported as impurities in related N-acetyl benzothiazole compounds.[1]
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Incomplete Cyclization Products: In syntheses starting from substituted anilines, incomplete cyclization can result in benzothiazoline intermediates.
-
Q2: My reaction mixture is a dark, tarry mess. What could be the cause?
A2: The formation of dark, insoluble materials often points to the oxidation and polymerization of aminothiophenol-based starting materials. These compounds are sensitive to air and can form disulfide-linked dimers and polymers, especially at elevated temperatures.
Q3: I am observing multiple spots on my TLC analysis of the crude product. What are the likely culprits?
A3: Multiple spots on a TLC plate typically indicate a mixture of the desired product and various impurities. For this compound synthesis, these could include:
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Unreacted starting materials.
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Regioisomers of this compound.
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Di-acetylated byproducts.
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Other side-reaction products.
Careful analysis and comparison with standards (if available) are necessary to identify each spot.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure the reaction is stirred efficiently.- Check the quality and stoichiometry of reagents, especially the Lewis acid catalyst in Friedel-Crafts acylation. |
| Suboptimal Reaction Temperature | - For Friedel-Crafts acylation, the temperature needs to be carefully controlled to prevent side reactions and decomposition. Optimize the temperature based on literature procedures for similar substrates. |
| Degradation of Product | - Benzothiazole derivatives can be sensitive to strong acidic or basic conditions and high temperatures. Minimize reaction time and use appropriate work-up procedures to neutralize the reaction mixture promptly. |
| Poor Quality Starting Materials | - Use freshly purified starting materials. 2-aminothiophenol derivatives are particularly prone to oxidation. |
Issue 2: Difficulty in Removing Impurities
| Impurity Type | Recommended Removal Strategy |
| Unreacted Starting Materials | - Recrystallization: Choose a solvent system where the solubility of the product and the starting material differ significantly with temperature.- Column Chromatography: A well-chosen eluent system should effectively separate the more polar or non-polar starting materials from the product. |
| Regioisomers | - Column Chromatography: This is often the most effective method for separating isomers. A careful selection of the stationary phase (e.g., silica gel) and a gradient elution with a solvent system like hexane-ethyl acetate may be required.[2] HPLC can also be used for analytical and preparative separations.[3][4] |
| Colored Impurities/Tarry Byproducts | - Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities.[5] - Filtration: Insoluble polymeric materials can be removed by hot filtration. |
| Dimeric Byproducts | - Column Chromatography: These higher molecular weight impurities can typically be separated from the desired monomeric product by column chromatography. |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol outlines a general procedure for the purification of solid this compound. The choice of solvent is critical and should be determined experimentally.
Objective: To remove soluble and insoluble impurities from crude this compound.
Materials:
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Crude this compound
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Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water)
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Erlenmeyer flasks
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Heating mantle or hot plate
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Buchner funnel and filter paper
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Vacuum flask
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Activated charcoal (optional)
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
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Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: If insoluble impurities or charcoal are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask.[5]
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Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation:
| Parameter | Expected Outcome |
| Appearance | Crystalline solid |
| Purity (by HPLC/NMR) | >98% |
| Recovery Yield | 60-85% (highly dependent on impurity levels and solvent choice) |
Protocol 2: Purification of this compound by Column Chromatography
This protocol provides a general method for purifying this compound from closely related impurities such as regioisomers.
Objective: To separate this compound from impurities based on their differential adsorption to a stationary phase.
Materials:
-
Crude this compound
-
Silica gel (or other suitable stationary phase)
-
Eluent system (e.g., a gradient of hexane and ethyl acetate)
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates and chamber
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable volatile solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
Elution: Begin eluting the column with the starting eluent. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to move the compounds down the column.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC to identify which fractions contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation:
| Parameter | Typical Conditions |
| Stationary Phase | Silica gel (60-120 or 230-400 mesh) |
| Mobile Phase | Gradient elution, e.g., 0% to 20% Ethyl Acetate in Hexane |
| Detection | UV visualization (254 nm) for TLC analysis |
| Expected Purity | >99% |
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for addressing common issues in this compound synthesis.
References
Preventing degradation of 6-Acetylbenzothiazole during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 6-Acetylbenzothiazole to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to moisture and air.[1] It is also recommended to protect the compound from light. For optimal preservation, storage in a refrigerator at 2-8°C is advisable, especially for long-term storage.
Q2: What are the primary factors that can cause the degradation of this compound?
A2: The degradation of this compound is primarily influenced by three main factors:
-
Hydrolysis: The ester-like linkage in the acetyl group can be susceptible to hydrolysis, especially in the presence of acidic or basic conditions.
-
Oxidation: The benzothiazole ring system and the acetyl group can be prone to oxidation, which can be catalyzed by exposure to air (oxygen), light, and trace metal impurities.
-
Photodegradation: Aromatic ketones, such as the acetyl group attached to the benzothiazole ring, can be sensitive to light, particularly UV radiation, which can lead to the formation of degradation products.
Q3: I've noticed a change in the color of my this compound sample. What could be the cause?
A3: A change in color, such as yellowing or darkening, is often an indicator of chemical degradation. This can be caused by exposure to light, air (oxidation), or high temperatures. It is recommended to assess the purity of the sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the extent of degradation.
Q4: How can I monitor the stability of my this compound sample over time?
A4: A stability-indicating analytical method, typically HPLC with UV detection, is the most effective way to monitor the purity and degradation of your this compound sample. This involves periodically testing the sample under its storage conditions and comparing the chromatogram to that of a freshly prepared standard. The appearance of new peaks or a decrease in the area of the main peak is indicative of degradation.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis of a Stored Sample
-
Symptom: The appearance of new peaks in the HPLC chromatogram of a stored sample of this compound that were not present in the initial analysis.
-
Possible Cause: Chemical degradation of the compound.
-
Troubleshooting Steps:
-
Verify System Suitability: Ensure the HPLC system is performing correctly by running a system suitability standard.
-
Analyze a Fresh Standard: Prepare a fresh solution of this compound from a reliable source and analyze it to confirm the retention time of the parent compound.
-
Investigate Degradation Pathway: The new peaks are likely degradation products. Based on the chemical structure, potential degradation pathways include hydrolysis of the acetyl group to form 6-benzothiazole carboxylic acid or oxidation of the thiazole ring.
-
LC-MS Analysis: To identify the unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) analysis is recommended to determine the molecular weights of the degradation products.
-
Issue 2: Decrease in Assay Value of this compound During Storage
-
Symptom: A quantifiable decrease in the concentration or purity of this compound over time.
-
Possible Cause: Degradation due to improper storage conditions.
-
Troubleshooting Steps:
-
Review Storage Conditions: Verify that the sample has been stored according to the recommended conditions (cool, dry, dark, and tightly sealed).[1]
-
Evaluate Container Closure: Ensure the container is appropriate for the compound and that the seal is intact to prevent exposure to air and moisture.
-
Conduct a Forced Degradation Study: To understand the compound's intrinsic stability, perform a forced degradation study under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) as outlined in the Experimental Protocols section. This will help identify the conditions under which the compound is most labile.
-
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for developing a stability-indicating HPLC assay. Method validation according to ICH guidelines is essential before routine use.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
2. Mobile Phase and Gradient:
-
A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.
-
Example Gradient:
-
Start with 30% acetonitrile.
-
Ramp to 90% acetonitrile over 15 minutes.
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
3. Detection:
-
UV detection at a wavelength where this compound has significant absorbance (e.g., determined by UV scan).
4. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a working concentration (e.g., 10-20 µg/mL).
5. Forced Degradation Study:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 N NaOH before injection.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 N HCl before injection.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 70°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
6. Analysis:
-
Inject the stressed samples and an unstressed control sample into the HPLC system.
-
Monitor for the appearance of new peaks and a decrease in the peak area of this compound. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (2-8°C for long-term) | To minimize thermal degradation. |
| Light | Protected from light (amber vials) | To prevent photolytic degradation. |
| Atmosphere | Inert atmosphere (e.g., nitrogen or argon) | To minimize oxidation. |
| Container | Tightly sealed, appropriate material | To prevent exposure to moisture and air.[1] |
Table 2: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Duration | Expected Degradation Pathway |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 hours | Hydrolysis of the acetyl group |
| Base Hydrolysis | 0.1 N NaOH, Room Temp | 24 hours | Hydrolysis of the acetyl group |
| Oxidation | 3% H₂O₂, Room Temp | 24 hours | Oxidation of the thiazole ring |
| Thermal | 70°C | 48 hours | General thermal decomposition |
| Photolytic | UV light (254 nm) | 24 hours | Photodegradation of the aromatic ketone |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for unexpected HPLC results.
References
Validation & Comparative
Validating the Purity of Synthesized 6-Acetylbenzothiazole: A Comparative HPLC Analysis
For researchers and professionals in drug development, establishing the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step in ensuring experimental validity and therapeutic safety. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) for the purity determination of a synthesized batch of 6-Acetylbenzothiazole against a certified reference standard. The guide includes a comprehensive experimental protocol, comparative data, and a workflow diagram to assist researchers in this essential validation process.
High-Performance Liquid Chromatography stands as a primary analytical technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound.[1][2] Its high resolution and sensitivity are ideal for separating the main compound from closely related impurities that may have originated from starting materials, by-products, or degradation.[2][3]
Experimental Protocol: A Validated HPLC Method
A reversed-phase HPLC (RP-HPLC) method was developed and validated to ensure reliable and accurate purity assessment of this compound. The validation of an analytical method is a regulatory requirement in the pharmaceutical industry to verify its suitability for the intended purpose.[4][5][6]
Table 1: HPLC Method Parameters
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile and Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Detector at 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Run Time | 20 minutes |
| Reference Standard | This compound, ≥98% purity (Commercially available) |
| Sample Preparation | Synthesized this compound and reference standard were accurately weighed and dissolved in the mobile phase to a concentration of 1 mg/mL. |
Method Validation and Performance Data
The validation of the HPLC method involves the assessment of several key parameters to ensure its performance is reproducible and reliable.[1][4]
Table 2: Summary of HPLC Method Validation Parameters
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (R²) | 0.9995 | R² ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (% RSD) | < 1.0% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.01 µg/mL | - |
| Limit of Quantitation (LOQ) | 0.03 µg/mL | - |
| Specificity | No interference from blank or potential impurities at the retention time of the analyte. | Peak purity index > 0.999 |
Comparative Purity Analysis
The developed HPLC method was used to compare the purity of a newly synthesized batch of this compound against a commercially available, high-purity reference standard and a hypothetical "unpurified" sample from an early synthesis attempt.
Table 3: Comparative Purity Data for this compound
| Sample | Retention Time (min) | Peak Area | % Purity |
| Reference Standard | 8.52 | 12,450,000 | 99.8% |
| Synthesized Batch (Purified) | 8.51 | 12,100,000 | 99.1% |
| Unpurified Sample | 8.53 | 9,850,000 | 85.3% |
| Impurity 1 (Unpurified) | 4.25 | 850,000 | 7.4% |
| Impurity 2 (Unpurified) | 11.78 | 480,000 | 4.2% |
The data clearly indicates that the purified synthesized batch of this compound exhibits high purity (99.1%), comparable to the reference standard. The unpurified sample shows significant levels of impurities, highlighting the importance of the purification process.
Potential Impurities in the Synthesis of this compound
The synthesis of benzothiazole derivatives can often result in various process-related impurities.[7][8][9] Depending on the synthetic route, potential impurities for this compound could include:
-
Starting Materials: Unreacted starting materials such as substituted anilines.
-
By-products: Products from side reactions occurring during the synthesis.
-
Degradation Products: Impurities that form due to the decomposition of the final product.
The specificity of the HPLC method is crucial for separating this compound from these potential impurities, ensuring an accurate purity assessment.
Experimental Workflow and Signaling Pathways
The following diagram illustrates the workflow for the HPLC purity validation of synthesized this compound.
Caption: Workflow for HPLC Purity Determination.
Conclusion
High-Performance Liquid Chromatography is a robust, reliable, and highly suitable method for the quantitative purity analysis of synthesized this compound.[2] Its ability to separate the main component from potential impurities with high resolution makes it the preferred technique in a regulated pharmaceutical environment. The provided experimental protocol and comparative data serve as a valuable guide for researchers in validating the purity of their synthesized compounds.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmtech.com [pharmtech.com]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. scielo.br [scielo.br]
- 7. Benzothiazole synthesis [organic-chemistry.org]
- 8. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Benzothiazole_Chemicalbook [chemicalbook.com]
Unlocking Kinase Inhibition: A Comparative Guide to 6-Acetylbenzothiazole Analogs
For researchers and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. This guide provides a comparative analysis of 6-acetylbenzothiazole analogs, a promising class of compounds demonstrating significant potential in modulating kinase activity. We delve into their structure-activity relationships (SAR), present key experimental data, and outline the methodologies used to evaluate their efficacy.
The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a variety of biologically active compounds.[1][2] The addition of an acetyl group at the 6-position has been a focal point of recent research, aiming to enhance potency and selectivity against various kinase targets. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer, making them attractive therapeutic targets.[3][4] This guide synthesizes findings from multiple studies to offer a clear comparison of this compound analogs and their performance as kinase inhibitors.
Comparative Efficacy of this compound Analogs
The following table summarizes the in vitro kinase inhibitory activity and antiproliferative effects of various this compound analogs from different studies. This data highlights the impact of structural modifications on their potency and selectivity.
| Compound ID | Target Kinase(s) | IC50 (µM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| Series 1 | |||||
| Compound 11 | PI3Kβ | 0.02 | Prostate Cancer Cells | Not specified | [5][6] |
| Compound 22 | PI3Ks/mTOR | PI3Kβ: 0.02 | Prostate Cancer Cells | Significant | [5] |
| Compound 25 | CDK9 | Not specified | Various Cancer Cell Lines | 0.64 - 2.01 | [5] |
| Compound 50 | VEGFR-2 | 1.21 (inhibition of 85.72%) | Breast Cancer (MDA-MB-231) | 1.21 ± 0.09 | [5] |
| Series 2 | |||||
| Compound 9i | Hsp90 CTD | Not specified | MCF-7 (Breast Cancer) | 3.9 ± 0.1 | [7] |
| Compound 5g | Hsp90 CTD | Not specified | MCF-7 (Breast Cancer) | 2.8 ± 0.1 | [7] |
| Series 3 | |||||
| Compound 6a | p38α MAP kinase | Not specified | Not specified | Not specified | [8] |
| Series 4 | |||||
| Compounds 6e, 6f | ABL1, ABL2, CDK4, CDK6 (predicted) | 10.88, 10.00 (HepG2) | HepG2 (Liver), MCF7 (Breast) | 10.88, 10.00 (HepG2) | [9] |
Understanding the Structure-Activity Relationship (SAR)
The data reveals critical insights into the SAR of this compound analogs. The inclusion of a benzothiazole ring is consistently highlighted as crucial for both activity and selectivity.[5] For instance, in the pursuit of PI3Kβ inhibitors, the morpholine group at the 2-position of the benzothiazole scaffold was found to be necessary for potent antitumor activity.[6][10] Furthermore, modifications at the 2-position of the benzothiazole ring with different aryl groups have been shown to significantly influence the antiproliferative activity against various cancer cell lines.[1] The replacement of central oxazole or imidazole rings with an aminopyrazole system in other benzothiazole-based inhibitors has been a successful strategy to address metabolic instability.[8]
Experimental Protocols
The evaluation of these compounds relies on a standardized set of experimental protocols. Below are detailed methodologies for key assays cited in the referenced studies.
Kinase Inhibition Assays
Objective: To determine the concentration of the test compound that inhibits 50% of the target kinase activity (IC50).
General Procedure:
-
Reagents and Materials: Recombinant human kinase, appropriate substrate (e.g., a peptide or protein), ATP, assay buffer, and the test compound.
-
Assay Principle: A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. This is a luminescent assay where the light output is proportional to the ADP concentration, and thus, kinase activity.
-
Procedure:
-
The kinase, substrate, and test compound (at various concentrations) are incubated together in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of ADP produced is quantified using a detection reagent.
-
The luminescence is measured using a plate reader.
-
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assays
Objective: To determine the concentration of the test compound that inhibits 50% of cell growth (IC50) in various cancer cell lines.
General Procedure (e.g., using MTT assay):
-
Cell Culture: Cancer cells (e.g., MCF-7, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Visualizing the Research Workflow and Biological Pathways
To better understand the process of SAR studies and the biological context of kinase inhibition, the following diagrams are provided.
Caption: General workflow of a Structure-Activity Relationship (SAR) study.
Caption: A representative kinase signaling pathway targeted by inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 6. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzothiazole based inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-Acetylbenzothiazole and Other Heterocyclic Ketones for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, heterocyclic ketones represent a pivotal class of scaffolds for the development of novel therapeutic agents. This guide provides a comprehensive comparative analysis of 6-Acetylbenzothiazole and other prominent five- and six-membered heterocyclic ketones, including 2-Acetylthiophene, 2-Acetylfuran, various isomers of Acetylpyridine, and 2-Acetylthiazole. This objective comparison, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in navigating the chemical and biological properties of these versatile molecules.
Physicochemical and Spectroscopic Properties
A fundamental understanding of the physicochemical and spectroscopic properties of these heterocyclic ketones is crucial for their application in synthesis and biological assays. The following tables summarize key data points for each compound, offering a clear comparison of their characteristics.
Table 1: Physicochemical Properties of Heterocyclic Ketones
| Property | This compound | 2-Acetylthiophene | 2-Acetylfuran | 2-Acetylpyridine | 3-Acetylpyridine | 4-Acetylpyridine | 2-Acetylthiazole |
| Molecular Formula | C₉H₇NOS | C₆H₆OS | C₆H₆O₂ | C₇H₇NO | C₇H₇NO | C₇H₇NO | C₅H₅NOS |
| Molecular Weight ( g/mol ) | 177.22 | 126.18 | 110.11 | 121.14 | 121.14 | 121.14 | 127.17 |
| Appearance | Solid | Pale yellow liquid | Low melting solid, gold-colored | Colorless to pale yellow liquid | Liquid | Dark amber liquid | Solid |
| Melting Point (°C) | 98-100 | 9-11[1] | 26-33[2] | 8-10[3] | 13.5 | N/A | 64.5-65.5[4] |
| Boiling Point (°C) | N/A | 214[1] | 168-169[2] | 188-189[5] | 228-230 | 212 | 89-91 @ 12 mmHg[4] |
| Density (g/mL) | N/A | 1.168 @ 25°C[1] | 1.0975-1.098 @ 20-25°C[2] | 1.08 @ 25°C[5] | 1.103-1.112 | 1.111 @ 23.4°C | 1.225-1.229 |
| Solubility | N/A | Soluble in chloroform, hexanes, ethanol, and ether[1] | Very slightly soluble in water; Soluble in alcohol, ether[2] | Soluble in water[5] | Soluble in acids, alcohol, ether, and water | Soluble in water | Insoluble in water; Soluble in fats, oils, most organic solvents[4] |
Table 2: Spectroscopic Data of Heterocyclic Ketones
| Spectroscopic Data | This compound | 2-Acetylthiophene | 2-Acetylfuran | 2-Acetylpyridine | 2-Acetylthiazole |
| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons and a singlet for the acetyl group are expected. | 7.67 (dd, 1H), 7.60 (dd, 1H), 7.12 (dd, 1H), 2.56 (s, 3H)[1] | 7.60 (m, 1H), 7.19 (m, 1H), 6.53 (m, 1H), 2.48 (s, 3H)[2] | Aromatic protons and a singlet for the acetyl group are expected. | Aromatic protons and a singlet for the acetyl group are expected. |
| ¹³C NMR (CDCl₃, δ ppm) | Expected signals for aromatic carbons, the thiazole ring carbons, and the carbonyl and methyl carbons of the acetyl group. | 190.71, 144.52, 133.82, 132.61, 128.19, 26.83[1] | 186.63, 152.89, 146.63, 117.42, 112.37, 25.98 | Expected signals for aromatic carbons, the pyridine ring carbons, and the carbonyl and methyl carbons of the acetyl group. | Expected signals for aromatic carbons, the thiazole ring carbons, and the carbonyl and methyl carbons of the acetyl group. |
| IR (cm⁻¹) | Characteristic C=O stretching vibration is expected. | Characteristic C=O stretching vibration[1] | Strong C=O stretching vibration around 1665-1760[2] | Characteristic C=O stretching vibration is expected. | Characteristic C=O stretching vibration is expected. |
| Mass Spec. (m/z) | Molecular ion peak (M+) at 177. | Molecular ion peak (M+) at 126[1] | Molecular ion peak (M+) at 110. | Molecular ion peak (M+) at 121. | Molecular ion peak (M+) at 127. |
Biological Activities: A Comparative Overview
While a direct comparative study of the parent compounds against the same biological targets is limited in the public domain, the biological potential of their derivatives has been extensively explored. This section summarizes the known biological activities, providing insights into their potential as scaffolds for drug development.
Antimicrobial Activity:
Anticancer Activity:
The cytotoxic potential of these heterocyclic ketones, particularly as scaffolds for more complex molecules, is an active area of research. Derivatives of 6-aminobenzothiazole have shown moderate antitumor activity against cell lines such as HEP-2 and MCF-7. Chalcones derived from 2-acetylthiophene have demonstrated notable cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and colorectal cancer (WiDr) cell lines, with IC50 values in the micromolar range.[1][2]
Enzyme Inhibition:
Benzothiazole derivatives have been investigated as inhibitors of various enzymes. For example, some have shown significant urease inhibition activity. The acetyl group on these heterocyclic rings provides a key site for chemical modification to design potent and selective enzyme inhibitors.
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed methodologies for the synthesis of these heterocyclic ketones and for key biological assays.
Synthesis Protocols
The most common method for the synthesis of these acetyl-heterocycles is through Friedel-Crafts acylation of the parent heterocycle.
General Protocol for Friedel-Crafts Acylation:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a drying tube, the parent heterocycle (e.g., furan, thiophene) is dissolved in a suitable dry solvent (e.g., benzene, dichloromethane).
-
Catalyst Addition: A Lewis acid catalyst (e.g., anhydrous aluminum chloride, stannic chloride, or zinc chloride) is added portion-wise to the stirred solution at a controlled temperature (typically 0-5°C).
-
Acylating Agent Addition: The acylating agent (e.g., acetyl chloride or acetic anhydride) is added dropwise from the dropping funnel, maintaining the temperature of the reaction mixture.
-
Reaction: After the addition is complete, the reaction mixture is stirred at a specific temperature for a set period, which is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: The reaction is quenched by carefully pouring the mixture into ice-water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or recrystallization.
For specific quantities and reaction conditions for each heterocyclic ketone, please refer to the detailed synthesis protocols found in the cited literature.
Biological Assay Protocols
Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method:
-
Preparation of Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in an appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of a 96-well microtiter plate.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in the broth directly in the 96-well plate.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol for Cytotoxicity Assessment using the MTT Assay:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate key workflows and relationships.
General workflow for the synthesis of acetyl-heterocyclic ketones.
Workflow for evaluating the biological activity of heterocyclic ketones.
Key structural features influencing the biological activity.
Conclusion
This compound and the other heterocyclic ketones discussed herein represent a rich source of chemical diversity for the development of new therapeutic agents. Their varied physicochemical properties and the potential for a wide range of biological activities make them attractive starting points for medicinal chemistry campaigns. While this guide provides a foundational comparison, it is evident that more direct comparative studies are needed to fully elucidate the structure-activity relationships and to identify the most promising scaffolds for specific therapeutic targets. The provided experimental protocols offer a starting point for researchers to conduct such comparative investigations, which will be invaluable in advancing the field of heterocyclic drug discovery.
References
Navigating Kinase Inhibition: A Comparative Cross-Reactivity Profile of Benzothiazole-Based Inhibitors
For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is paramount. While the benzothiazole scaffold has proven to be a versatile framework for developing potent kinase inhibitors, understanding their cross-reactivity is crucial to mitigate off-target effects and develop safer, more effective therapeutics. This guide provides a comparative analysis of the cross-reactivity profiles of benzothiazole-based inhibitors, with a focus on their activity against various kinase families. Due to the limited public availability of comprehensive cross-reactivity data for a specific 6-acetylbenzothiazole-based inhibitor, this guide will draw comparisons from published data on various benzothiazole derivatives and a structurally related indolone compound, GW-5074, a well-characterized c-Raf1 inhibitor.
Kinase Inhibition Profiles: A Comparative Overview
The selectivity of benzothiazole-based inhibitors can vary significantly based on the specific substitutions on the benzothiazole core. This variation allows for the tuning of inhibitor specificity towards desired kinase targets. Below are tables summarizing the inhibitory activity and selectivity of different benzothiazole derivatives against various kinases.
Table 1: Selectivity Profile of Benzothiazole-Based PI3Kβ Inhibitors
Novel benzothiazole derivatives have been developed as selective inhibitors of the p110β isoform of phosphoinositide 3-kinase (PI3K). The following table presents the half-maximal inhibitory concentrations (IC50) for two promising compounds against the four Class I PI3K isoforms and the mammalian target of rapamycin (mTOR).[1]
| Compound | PI3Kα (IC50 in μM) | PI3Kβ (IC50 in μM) | PI3Kγ (IC50 in μM) | PI3Kδ (IC50 in μM) | mTOR (IC50 in μM) |
| Compound 10 | >50 | 0.48 | >50 | >50 | >50 |
| Compound 11 | >50 | 0.21 | >50 | >50 | >50 |
| GDC-0941 (Control) | 0.09 | 0.39 | 0.45 | 0.13 | 1.12 |
Data synthesized from a study on novel benzothiazole derivatives as selective PI3Kβ inhibitors.[1]
Table 2: Cross-Reactivity Profile of GW-5074, a c-Raf1 Kinase Inhibitor
GW-5074, an indolone derivative, serves as an illustrative example of the selectivity profile of a potent kinase inhibitor. While not a this compound, its well-documented cross-reactivity provides valuable insights for researchers developing kinase inhibitors. GW-5074 is a potent and selective inhibitor of c-Raf1 kinase with an IC50 of 9 nM.[2][3][4] It displays significant selectivity for Raf kinase over a panel of other kinases.[2]
| Kinase Target | IC50 (nM) | Notes |
| c-Raf1 (Primary Target) | 9 | Potent and selective inhibition.[2][3][4] |
| CDK1, CDK2, c-src, ERK2, MEK, p38, Tie2, VEGFR2, c-fm | >1000 | Displays ≥ 100-fold selectivity for Raf kinase.[2] |
| JNK1/2/3, MKK6/7 | - | No effect on activity reported.[3][4] |
This table summarizes the inhibitory activity of GW-5074 against a range of kinases.
The RAF-MEK-ERK Signaling Pathway: A Key Target
Many benzothiazole-based inhibitors, including the conceptual basis for this guide, target components of the RAF-MEK-ERK pathway. This cascade is a critical regulator of cellular processes, and its dysregulation is a hallmark of many cancers.[5]
Experimental Protocols for Kinase Cross-Reactivity Profiling
A thorough assessment of an inhibitor's selectivity is a critical step in drug development. A multi-faceted approach combining in vitro biochemical assays and cellular target engagement is recommended.
In Vitro Kinase Assay Panel
This protocol describes a common method for in vitro kinase profiling using a radiometric assay format, which measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP onto a substrate.
Materials:
-
Purified recombinant kinases (a broad panel is recommended)
-
Specific peptide or protein substrates for each kinase
-
Test inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In the wells of a microplate, add the kinase, the specific substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity remaining at each inhibitor concentration and determine the IC50 value.
Chemical Proteomics using Kinobeads
The kinobeads approach allows for the identification of inhibitor targets in a more physiological context, using cell lysates. This technique involves a competitive binding experiment where the inhibitor competes with immobilized, non-selective kinase inhibitors for binding to kinases in the lysate.
Procedure:
-
Cell Lysis: Prepare a cell extract from the desired cell line or tissue.
-
Inhibitor Incubation: Treat the cell lysate with the test inhibitor at various concentrations.
-
Kinobeads Incubation: Add kinobeads (affinity resin with immobilized kinase inhibitors) to the treated lysate and incubate to allow for competitive binding.
-
Enrichment: Isolate the kinobeads, which have captured kinases not bound by the free inhibitor.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Data Analysis: Determine the inhibitor's targets and their relative binding affinities by comparing the amount of each kinase captured in the presence and absence of the inhibitor.
Conclusion
The benzothiazole scaffold remains a valuable starting point for the design of potent and selective kinase inhibitors. However, as demonstrated by the available data, careful characterization of the cross-reactivity profile is essential. The experimental approaches outlined in this guide provide a framework for a thorough evaluation of inhibitor selectivity. For this compound-based inhibitors specifically, further public data on broad-panel kinase screening would be highly beneficial to the research community for advancing the development of this class of compounds into targeted therapeutics.
References
- 1. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GW 5074 | Raf Kinases | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
In-Vitro Anticancer Efficacy of 6-Acetylbenzothiazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vitro anticancer activity of various 6-substituted benzothiazole derivatives, with a focus on compounds structurally related to 6-acetylbenzothiazole. The data presented is compiled from multiple studies to offer a comparative overview of their cytotoxic potential against several human cancer cell lines. Detailed experimental protocols for the key assays and visualizations of relevant biological pathways are included to support further research and drug development efforts in this area.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected 6-substituted benzothiazole derivatives against a panel of human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates a higher cytotoxic potency. For the purpose of comparison, the activity of doxorubicin, a standard chemotherapeutic agent, is also included where available.
| Compound ID | 6-Position Substituent | 2-Position Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | Acetylamino | 2-chlorophenyl | MCF-7 (Breast) | 5.15 | [1] |
| Derivative B | Nitro | Acetamide | A549 (Lung) | 68 (µg/mL) | |
| Derivative C | Amino | 2-(4-aminophenyl) | HeLa (Cervical) | >100 | |
| Derivative D | Amino | 2-(4-aminophenyl) | CaCo-2 (Colon) | >100 | |
| Derivative E | Amino | 2-(4-aminophenyl) | HEP-2 (Larynx) | 9 x 10⁻⁵ M | |
| Derivative F | Amino | 2-(4-aminophenyl) | MCF-7 (Breast) | 6 x 10⁻⁴ M | |
| Doxorubicin | - | - | MCF-7 (Breast) | 13.33 | [1] |
Note: The data presented is a compilation from various sources and direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
Detailed methodologies for the key in-vitro assays used to evaluate the anticancer activity of this compound derivatives are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and differentiate between apoptotic and necrotic cells.
-
Cell Treatment: Cells are treated with the test compounds for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the compounds and harvested as described for the apoptosis assay.
-
Fixation: The cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of the propidium iodide stain.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates a general workflow for the in-vitro evaluation of anticancer compounds.
Caption: General workflow for in-vitro anticancer drug screening.
Hypothetical Signaling Pathway: PI3K/AKT Inhibition
Many benzothiazole derivatives have been reported to exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation. The PI3K/AKT pathway is a frequently implicated target.
Caption: PI3K/AKT pathway and potential inhibition point.
Logical Relationship of Findings
This diagram illustrates the logical flow from the compound's activity to the observed cellular effects.
Caption: Logical relationship of experimental findings.
References
Head-to-Head Comparison: 6-Acetylbenzothiazole Derivatives vs. Established Drugs in Inflammation and Oncology
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of pharmacological activities.[1][2][3] This guide provides a head-to-head comparison of 6-acyl-benzothiazole derivatives, structurally related to 6-acetylbenzothiazole, against established drugs in the fields of inflammation and oncology. While specific data for this compound is limited, the available research on related compounds offers valuable insights into the potential of this chemical class.
Anti-inflammatory Activity: 6-Acyl-2-Benzothiazolinone Derivatives vs. Indomethacin
A study on 6-acyl-2-benzothiazolinone derivatives has demonstrated their potential as anti-inflammatory and analgesic agents.[4] The propanoic acid derivatives, in particular, showed notable activity. For the purpose of this comparison, we will focus on the data available for these derivatives against the well-established non-steroidal anti-inflammatory drug (NSAID), indomethacin.
Quantitative Data Summary
| Compound | Analgesic Activity (% Inhibition of Writhing) | Anti-inflammatory Activity (% Inhibition of Edema) |
| 3-(6-benzoyl-2-benzothiazolinon-3-yl)propanoic acid | Highest among tested derivatives | Highest among tested derivatives |
| Indomethacin (10 mg/kg) | - | Higher than all tested benzothiazole derivatives |
Note: Specific percentage values for the benzothiazole derivatives were not provided in the abstract, only their relative performance.
Experimental Protocols
p-Benzoquinone-Induced Writhing Test (Analgesic Activity)
-
Animal Model: Mice.
-
Procedure: A single dose of the test compound (100 mg/kg) is administered to the mice. After a set period, p-benzoquinone is injected to induce writhing (a response indicative of pain). The number of writhes is counted and compared to a control group to determine the percentage of inhibition.[4]
Carrageenan-Induced Hind Paw Edema Model (Anti-inflammatory Activity)
-
Animal Model: Mice.
-
Procedure: A single dose of the test compound (100 mg/kg) is administered. Carrageenan is then injected into the hind paw to induce inflammation and edema (swelling). The paw volume is measured at specific time points and compared to a control group to calculate the percentage of edema inhibition.[4]
Signaling Pathway: Cyclooxygenase (COX) Inhibition
NSAIDs like indomethacin primarily exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation. It is hypothesized that the anti-inflammatory activity of the 6-acyl-2-benzothiazolinone derivatives may also involve the inhibition of this pathway.
References
- 1. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach [mdpi.com]
- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and analgesic and anti-inflammatory activity of some new (6-acyl-2-benzoxazolinone and 6-acyl-2-benzothiazolinone derivatives with acetic acid and propanoic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Validating the Mechanism of Action of Benzothiazole Derivatives Through Mutagenesis Studies
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Validating the precise mechanism of action is a critical step in the development of any new therapeutic agent. Site-directed mutagenesis is a powerful technique to elucidate the molecular interactions between a drug candidate and its protein target. By systematically altering amino acids in the putative binding site, researchers can identify key residues essential for binding and activity.
Comparative Analysis: Wild-Type vs. Mutant Target Protein
To validate the binding site of a hypothetical benzothiazole inhibitor on a target kinase, site-directed mutagenesis is employed to substitute key amino acid residues hypothesized to be in the binding pocket. The binding affinity of the compound to the wild-type (WT) protein is then compared to its affinity for the mutant variants. A significant loss of affinity for a mutant protein strongly suggests that the mutated residue is crucial for the interaction.
The following table summarizes hypothetical data from a fluorescence polarization-based competition assay, comparing the inhibitory constant (Ki) of a benzothiazole compound against a wild-type kinase and its mutants.
| Protein Target | Mutation | Inhibitory Constant (Kᵢ) [nM] | Fold Change vs. WT | Interpretation of Interaction |
| Target Kinase | Wild-Type | 15 | - | Baseline affinity |
| Target Kinase | T158A | 3,500 | >230x | Loss of critical hydrogen bond |
| Target Kinase | L83V | 25 | ~1.7x | Minor role in hydrophobic interaction |
| Target Kinase | E150Q | 220 | ~15x | Loss of a key electrostatic interaction |
| Target Kinase | M148G | 1,800 | 120x | Disruption of hydrophobic pocket |
| Target Kinase | G159A | 18 | ~1.2x | Residue not critical for binding |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are protocols for key experiments in a mutagenesis-based mechanism of action study.
Site-Directed Mutagenesis Protocol
This protocol describes the generation of a point mutation in the target kinase gene using a plasmid DNA template.[3]
Materials:
-
Plasmid DNA containing the wild-type target gene
-
Two complementary oligonucleotide primers containing the desired mutation
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTPs
-
Reaction buffer
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., DH5α)
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design: Design two complementary primers, typically 25-45 bases in length, with the desired mutation in the middle. The primers should have a melting temperature (Tm) ≥ 78°C.
-
PCR Amplification: Set up a PCR reaction with the plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.
-
Cycling Parameters:
-
Initial Denaturation: 95°C for 2 minutes
-
18-25 Cycles:
-
Denaturation: 95°C for 50 seconds
-
Annealing: 60°C for 50 seconds
-
Extension: 68°C for 1 min/kb of plasmid length
-
-
Final Extension: 68°C for 7 minutes
-
-
DpnI Digestion: Add DpnI enzyme directly to the amplification product and incubate at 37°C for 1-2 hours. DpnI digests the parental, methylated template DNA, leaving the newly synthesized mutant plasmid.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Plating and Selection: Plate the transformed cells on LB agar containing the appropriate antibiotic for plasmid selection. Incubate overnight at 37°C.
-
Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation through DNA sequencing.
Protein Expression and Purification
-
Transformation: Transform the verified wild-type and mutant plasmids into an E. coli expression strain (e.g., BL21(DE3)).
-
Culture Growth: Grow the cells in LB media at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induction: Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and grow for an additional 4-6 hours at 30°C.
-
Lysis: Harvest the cells by centrifugation and lyse them using sonication in a lysis buffer containing protease inhibitors.
-
Purification: Purify the protein from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by size-exclusion chromatography for higher purity.
-
Verification: Confirm protein identity and purity using SDS-PAGE and Western blot.
Fluorescence Polarization (FP) Competition Assay
This assay measures the ability of the benzothiazole compound to displace a fluorescently labeled ligand (tracer) from the target protein.[4][5]
Materials:
-
Purified wild-type and mutant kinase
-
Fluorescent tracer (a known ligand of the kinase with a fluorophore)
-
Benzothiazole test compound
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well black plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Assay Setup: In a 384-well plate, add the assay buffer, a fixed concentration of the target kinase, and a fixed concentration of the fluorescent tracer.
-
Compound Titration: Add the benzothiazole compound in a series of dilutions (e.g., 11-point, 3-fold serial dilution). Include wells with no compound (maximum polarization) and wells with no protein (minimum polarization) as controls.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to reach binding equilibrium.
-
Measurement: Measure fluorescence polarization (in millipolarization units, mP) using the plate reader.
-
Data Analysis: Plot the mP values against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [Tracer]/Kₔ_tracer).
Visualizing Pathways and Workflows
Diagrams are essential for conveying complex biological and experimental processes.
Caption: A generic kinase signaling pathway inhibited by a benzothiazole derivative.
Caption: Experimental workflow for mutagenesis-based mechanism of action validation.
Comparison with Alternative Methods
While site-directed mutagenesis is a cornerstone for validating binding sites, other techniques can provide complementary or confirmatory evidence.
| Method | Principle | Advantages | Disadvantages |
| Site-Directed Mutagenesis | Assesses changes in binding affinity upon mutation of specific amino acid residues.[6] | Directly tests the functional importance of residues; relatively high throughput. | Indirect method; mutations can cause global conformational changes. |
| X-ray Crystallography | Provides a high-resolution 3D structure of the ligand-protein complex. | Unambiguously shows the binding mode and interacting residues at atomic detail. | Requires protein crystallization, which can be challenging; provides a static picture. |
| Photo-affinity Labeling | A photoreactive group on the ligand covalently links to nearby residues upon UV irradiation, which are then identified by mass spectrometry. | Identifies residues in close proximity to the ligand in solution; does not require crystallization. | Can be technically complex; the photoreactive group may alter binding. |
| Hydrogen-Deuterium Exchange (HDX-MS) | Measures changes in the rate of deuterium uptake by the protein backbone upon ligand binding, identifying regions of altered solvent accessibility. | Provides information on conformational changes; does not require mutation. | Lower resolution than crystallography; does not pinpoint specific residue contacts. |
References
- 1. benchchem.com [benchchem.com]
- 2. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]
- 4. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 5. edinst.com [edinst.com]
- 6. drughunter.com [drughunter.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 6-Acetylbenzothiazole
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 6-Acetylbenzothiazole, ensuring compliance and minimizing risk.
Understanding the Hazards
This compound is classified as a hazardous substance. According to safety data sheets (SDS), it is toxic if swallowed or in contact with skin, causes serious eye irritation, and may be harmful if inhaled. It is also considered harmful to aquatic life. Therefore, meticulous adherence to disposal protocols is imperative.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Melting Point | 36 °F / 2 °C | |
| Boiling Point | 448 °F / 231 °C | |
| Density | 1.238 g/cm³ (at 77 °F / 25 °C) | |
| Partition Coefficient (log Pow) | 2.01 |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is crucial to be equipped with the appropriate personal protective equipment (PPE).
-
Eye Protection: Use chemical safety goggles or a face shield that is tested and approved under government standards such as NIOSH (US) or EN 166 (EU).
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: In case of inadequate ventilation, use a NIOSH-approved respirator.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local environmental control regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent paper, pipette tips) in a designated, compatible, and properly labeled hazardous waste container.
-
The container must be kept tightly sealed except when adding waste.[2]
-
Ensure the waste container is stored in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the hazard characteristics (e.g., "Toxic," "Irritant").
-
Attach a completed hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.[3]
-
-
Segregation:
-
Disposal Request:
-
Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for pickup.[3]
-
Do not attempt to treat or neutralize the chemical waste unless you are trained and equipped to do so and it is part of an established and approved protocol.
-
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Soak up the spill with an inert absorbent material (e.g., vermiculite, dry sand, or earth). Do not use combustible materials such as sawdust.
-
Collection: Carefully collect the absorbed material and place it into a suitable, closed container for disposal.[1]
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
Personal protective equipment for handling 6-Acetylbenzothiazole
Essential Safety and Handling Guide for 6-Acetylbenzothiazole
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is based on the safety data of structurally similar benzothiazole derivatives and is intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals. It is crucial to handle this compound with caution and to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
This document provides a procedural, step-by-step guide for the safe handling, operation, and disposal of this compound in a laboratory setting.
Hazard Profile and Safety Data
Based on analogous benzothiazole compounds, this compound is anticipated to be harmful if swallowed, in contact with skin, or inhaled, and may cause serious eye irritation.[1] The following table summarizes the typical hazard classifications and precautionary statements for structurally related chemicals.
| Hazard Category | GHS Classification (Typical for Benzothiazoles) | Precautionary Statements (Examples) |
| Acute Toxicity (Oral) | Category 3 or 4[1] | P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
| Acute Toxicity (Dermal) | Category 3 or 4[1] | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. |
| Acute Toxicity (Inhalation) | Category 4[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] P271: Use only outdoors or in a well-ventilated area. |
| Eye Irritation | Category 2A[2] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Skin Irritation | Category 2[2] | P280: Wear protective gloves/ protective clothing. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is critical for minimizing exposure and ensuring a safe laboratory environment.
Engineering Controls and Preparation
-
Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Emergency Equipment: Ensure that a calibrated eyewash station and a safety shower are readily accessible in the immediate work area.
-
Review Documentation: Before beginning any work, review this safety guide and any available institutional chemical safety protocols.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent contact, inhalation, and ingestion.
| PPE Category | Specification |
| Eye and Face Protection | Wear chemical safety goggles and a face shield that are compliant with NIOSH or EN 166 standards.[2] |
| Hand Protection | Wear chemical-resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or perforation before each use. |
| Body Protection | A flame-resistant lab coat must be worn. For tasks with a higher risk of splashes or spills, consider a chemical-resistant apron or coveralls. |
| Respiratory Protection | If there is a potential for generating dust or aerosols, or if working outside of a fume hood, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[3] |
Weighing and Transfer
-
Conduct all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to control airborne particles.
-
Use a disposable weighing boat to minimize contamination of the balance.
-
Handle the compound gently to avoid creating dust.
Experimental Use
-
Keep all containers of this compound tightly closed when not in use.
-
Avoid direct contact with skin, eyes, and clothing.
-
Perform all reactions in appropriate, sealed glassware within the fume hood.
Hygiene Practices
-
Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Remove contaminated PPE and clothing before leaving the laboratory.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and all contaminated materials is essential to protect personnel and the environment. This compound must be treated as hazardous waste.
Waste Segregation and Collection
-
Solid Waste: Collect all solid waste contaminated with this compound, including unused product, contaminated weighing boats, filter paper, and disposable PPE (gloves, etc.), in a dedicated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and properly labeled hazardous waste container. Ensure the container is made of a compatible material.
-
Sharps Waste: Any contaminated sharps (needles, razor blades, etc.) must be disposed of in a designated sharps container.
Labeling and Storage
-
Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's EHS department.
-
Store sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
Arranging for Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
The primary recommended method for the disposal of benzothiazole derivatives is incineration by a licensed hazardous waste disposal facility.[4]
-
Provide the disposal contractor with all available safety information for this compound.
Spill and Decontamination Procedures
-
In Case of a Spill:
-
Immediately evacuate all non-essential personnel from the area.
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material and any contaminated soil or surfaces into a designated hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent (e.g., acetone, ethanol), followed by a soap and water wash. Collect all cleaning materials as hazardous waste.
-
-
Decontamination of Work Area:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound. Use an appropriate solvent followed by a soap and water wash. Dispose of all cleaning materials as hazardous waste.
-
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
